4-Phenylchalcone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2403-28-3 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(E)-1-phenyl-3-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H16O/c22-21(20-9-5-2-6-10-20)16-13-17-11-14-19(15-12-17)18-7-3-1-4-8-18/h1-16H/b16-13+ |
InChI Key |
WUPSFOFYQONBKI-DTQAZKPQSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Other CAS No. |
2403-28-3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Phenylchalcone and Advanced Derivatives
Conventional Synthetic Approaches
Traditional methods for synthesizing 4-phenylchalcone have been well-established for decades, primarily relying on the Claisen-Schmidt condensation reaction. These methods are valued for their simplicity and effectiveness, though they often come with environmental drawbacks.
Claisen-Schmidt Condensation in this compound Synthesis
The Claisen-Schmidt condensation is the most fundamental and widely used method for synthesizing chalcones, including this compound. nih.govchemrevlett.comresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone. chemrevlett.comresearchgate.net In the case of this compound, the reactants are typically benzaldehyde (B42025) and 4-phenylacetophenone.
The reaction mechanism, when base-catalyzed, begins with the deprotonation of the α-carbon of 4-phenylacetophenone by a base (e.g., NaOH, KOH) to form an enolate ion. researchgate.net This nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone system characteristic of this compound. nih.gov The reaction is often carried out in an alcoholic solvent like ethanol. chemrevlett.com
Acid-catalyzed Claisen-Schmidt condensation is also a viable route, proceeding through the protonation of the carbonyl group of 4-phenylacetophenone, which then undergoes tautomerization to its enol form. The enol then attacks the protonated benzaldehyde, followed by dehydration.
Catalytic Systems in Conventional this compound Production
A variety of catalytic systems have been employed in the conventional synthesis of this compound to improve yields and reaction rates.
Base Catalysts: Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most common catalysts for the Claisen-Schmidt condensation. researchgate.netnih.gov These are typically used in aqueous or alcoholic solutions. nih.gov Other bases like barium hydroxide (Ba(OH)₂) and lithium hydroxide (LiOH) have also been utilized. chemrevlett.comnih.gov The choice of base can influence the reaction's efficiency, with some studies indicating that lithium hydroxide may provide superior yields due to a potential chelating effect. nih.gov
Acid Catalysts: While less common than base catalysis, acid catalysts such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can also promote the condensation reaction. acs.org Solid acid catalysts like silica-H₂SO₄ have been investigated as a heterogeneous option to simplify product purification. acs.org
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| NaOH | Benzaldehyde, 4-Phenylacetophenone | Ethanol | Room Temp. | High | nih.gov |
| KOH | Benzaldehyde, 4-Phenylacetophenone | Ethanol | Room Temp. | High | nih.gov |
| LiOH | Isovanillin, 3-Fluoro-4-methoxy acetophenone (B1666503) | Methanol | Room Temp., 148 h | 90 | nih.gov |
| H₂SO₄ | Benzaldehyde, 4-Phenylacetophenone | - | - | - | acs.org |
Environmentally Benign and Advanced Synthetic Methodologies
In recent years, there has been a significant shift towards the development of greener and more sustainable methods for chemical synthesis. This has led to the exploration of solvent-free techniques, microwave-assisted protocols, and advanced catalytic systems for the production of this compound and its derivatives, aiming to reduce waste, energy consumption, and the use of hazardous materials. bohrium.com
Solvent-Free Synthesis Techniques for this compound Derivatives
Solvent-free synthesis, often referred to as solid-state reaction or grindstone chemistry, has emerged as a powerful eco-friendly alternative to conventional solution-based methods. rjpn.orggkyj-aes-20963246.com These techniques typically involve the grinding of solid reactants together, sometimes with a solid catalyst, using a mortar and pestle. rsc.orgndl.gov.in
The advantages of this approach are numerous, including the elimination of often toxic and expensive organic solvents, reduced reaction times, simplified work-up procedures, and higher yields. rjpn.orgresearchgate.net For the synthesis of this compound derivatives, equimolar amounts of a substituted benzaldehyde and a substituted acetophenone are ground together with a solid base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). rjpn.orgndl.gov.in The reaction is often complete within minutes at room temperature, producing the desired chalcone (B49325) in high purity. rjpn.orgjacsdirectory.com
| Reactant 1 | Reactant 2 | Catalyst | Method | Time (min) | Yield (%) | Reference |
| 4-Methoxyacetophenone | 4-Hydroxybenzaldehyde | NaOH | Grinding | 30 | 70-84 | scitepress.org |
| 4'-Amino acetophenone | Substituted benzaldehydes | KOH | Grinding | 4-6 | High | jacsdirectory.com |
| 4´-Chloroacetophenone | Benzaldehyde | NaOH | Grinding | Few seconds | High | rsc.org |
| Acetophenone | Substituted benzaldehydes | NaOH | Grinding | 5-10 | 75-85 | rjpn.org |
Microwave-Assisted Synthetic Protocols for Chalcone Scaffolds
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a more efficient and uniform heating method compared to conventional heating. globalresearchonline.net This technique dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. globalresearchonline.netnih.gov
In the context of this compound synthesis, microwave irradiation is used to accelerate the Claisen-Schmidt condensation. psu.edu Reactants, along with a catalyst, can be subjected to microwave heating either in the presence of a small amount of a high-dielectric solvent or under solvent-free conditions on a solid support. globalresearchonline.netpsu.edu For instance, various substituted chalcones have been synthesized with high yields in just a few minutes using microwave irradiation in the presence of heterogeneous catalysts like Montmorillonite K-10 or anhydrous potassium carbonate. psu.edu
| Reactants | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| Biphenyl (B1667301) acetophenone, Substituted aromatic aldehyde | Mont-K10 | MWI | 10-15 | ~90 | psu.edu |
| 4-Morpholinoacetophenone, Substituted benzaldehydes | 5% ethanolic NaOH | MWI, 80°C, 50W | 1-2 | High | mdpi.com |
| 2-Acetylpyridine, Benzaldehyde | Piperidine | MWI | 30 | 87 | nih.gov |
Nanocatalysis and Heterogeneous Catalysis in Chalcone Synthesis
The use of nanocatalysts and heterogeneous catalysts represents a significant advancement in the synthesis of chalcones, offering high efficiency, selectivity, and the potential for catalyst recovery and reuse. bohrium.comresearchgate.net These catalysts provide a large surface area for reactions to occur, leading to enhanced catalytic activity. bohrium.com
Nanocatalysts: Various nanoparticles have been explored for chalcone synthesis. For example, zinc oxide (ZnO) nanoparticles have been successfully used as an inexpensive, non-toxic, and environmentally friendly heterogeneous catalyst for the Claisen-Schmidt reaction in water, leading to high yields. core.ac.uk Magnetic nanoparticles, such as Fe₂O₃@SiO₂, have also been employed, allowing for easy separation of the catalyst from the reaction mixture using a magnet. mdpi.com Furthermore, nanocomposites like layered double hydroxides (LDH) combined with reduced graphene oxide (rGO) have shown to be highly active and selective base catalysts for the synthesis of chalcones, including this compound, under mild conditions. mdpi.comurv.cat
Heterogeneous Catalysts: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture. This is a key principle of green chemistry as it reduces waste and allows for the catalyst to be recycled. nih.gov Examples of heterogeneous catalysts used in chalcone synthesis include:
Mg-Al-OtBu hydrotalcite: A solid base catalyst that has demonstrated high activity and quantitative yields in the Claisen-Schmidt condensation. tandfonline.com
H₅PMo₁₀V₂O₄₀ supported on SiO₂: A reusable heterogeneous acid catalyst used for solvent-free synthesis of chalcones. researchgate.net
LDH/graphene nanocomposites: These have shown improved catalytic properties compared to bare LDH in the base-catalyzed synthesis of chalcones. mdpi.comresearchgate.net
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| ZnO nanoparticles | 2'-hydroxychalcone derivatives | Water | 100°C, 2h | 89.6 | core.ac.uk |
| LDH/rGO | Acetophenone, Benzaldehyde | Acetonitrile | 40°C, 4h | up to 100 (conversion) | mdpi.com |
| Mg-Al-OtBu hydrotalcite | Benzaldehyde, Acetophenone | - | - | Quantitative | tandfonline.com |
| Fe₂O₃@SiO₂ | Chalcone derivatives | - | - | High | mdpi.com |
| Fe₃O₄@ZIF-8 | Acetophenone derivatives, Benzaldehyde derivatives | - | 35-100°C, 3-6h | 85-95 | google.com |
Application of Ionic Liquids in Green Synthesis of this compound Analogs
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have spurred significant research into sustainable synthetic methodologies. pharmacyjournal.in Ionic liquids (ILs) have emerged as a compelling alternative to traditional volatile organic solvents, aligning with the goals of green chemistry due to their unique physicochemical properties. nih.govijbsac.org These properties include negligible vapor pressure, high thermal stability, non-flammability, and the ability to dissolve a wide range of organic and inorganic compounds. pharmacyjournal.inijbsac.orgresearchgate.net The "tunability" of their properties, achieved by modifying the constituent cations and anions, allows for the design of ILs for specific applications, enhancing their utility as both solvents and catalysts. nih.govijbsac.org
In the context of chalcone synthesis, ionic liquids serve dual roles as environmentally benign reaction media and effective catalysts, often leading to improved yields, higher selectivity, and simplified reaction procedures. nih.gov For instance, amino acid-based ionic liquids like L-proline nitrate (B79036) have been successfully employed as biodegradable catalysts in reactions involving chalcones. nih.gov Their use can circumvent the need for long reaction times and high temperatures typically associated with certain transformations. nih.gov Similarly, 1-hexyl-3-methylimidazolium (B1224943) acetate (B1210297) ([hmim]OAc) has proven to be an efficient ionic liquid catalyst and medium for thia-Michael addition reactions to chalcones, a key step in creating more complex derivatives. nih.gov
Several types of ionic liquids have been utilized in synthetic protocols relevant to the formation of this compound and its analogs. These are typically salts that are liquid at or below 100°C and are composed of a large organic cation and an organic or inorganic anion. Common cations include 1,3-dialkylimidazolium, N-alkylpyridinium, ammonium, and phosphonium (B103445) ions. The choice of anion and cation can be tailored to optimize the reaction conditions. The application of these green solvents facilitates cleaner, more sustainable chemical processes in the synthesis of chalcone derivatives. ijbsac.org
Targeted Derivatization Strategies for this compound
Synthesis of this compound Oxide and Related Epoxides
Epoxides derived from chalcones are valuable synthetic intermediates, serving as precursors for a variety of complex molecules and chiral compounds. The epoxidation of the α,β-unsaturated ketone core of a chalcone introduces a reactive three-membered epoxide ring. A prevalent and environmentally conscious method for this transformation is the Weitz-Scheffer reaction, which utilizes alkaline hydrogen peroxide. ekb.eg This approach is considered an example of green chemistry as it employs a readily available, non-toxic oxidizing agent, with water being the primary byproduct. ekb.eg
The general procedure involves dissolving the parent chalcone, such as this compound, in a suitable solvent like methanol, followed by the addition of hydrogen peroxide and an aqueous base (e.g., sodium hydroxide) while cooling. ekb.eg The reaction progress can be monitored using techniques like thin-layer chromatography. sjf.edu One-pot consecutive processes have also been developed, where the initial Claisen-Schmidt condensation to form the chalcone is immediately followed by epoxidation in the same reaction vessel, which minimizes waste by eliminating the need to isolate and purify the intermediate chalcone. sjf.eduresearchgate.net This strategy streamlines the synthesis of chalcone epoxides from substituted acetophenones and benzaldehydes. researchgate.net
The resulting this compound oxide and related epoxides are important for further chemical modifications. For example, they can undergo rearrangement reactions, such as the iodine-mediated conversion into 4,5-diarylisoxazoles, expanding the chemical diversity accessible from the chalcone scaffold. researchgate.net
Design and Preparation of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is most commonly achieved through the Claisen-Schmidt condensation reaction. This base- or acid-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. nih.govnih.gov To prepare derivatives of this compound, one would typically start with 4-acetylbiphenyl (B160227) (which provides the 4-phenyl-substituted A-ring) and react it with various substituted benzaldehydes. ekb.eg
The versatility of this method allows for the introduction of a wide array of substituents onto the B-ring of the chalcone framework. For example, reacting 4-acetylbiphenyl with aldehydes such as 4-pyridinecarboxaldehyde (B46228) or 2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxine-6-carbaldehyde yields the corresponding substituted chalcones. ekb.eg Similarly, starting with a different ketone, such as 4-methylacetophenone, and reacting it with a substituted aldehyde like 3-nitrobenzaldehyde, produces other classes of substituted chalcones. youtube.com
The reaction conditions are generally straightforward. The ketone and aldehyde are dissolved in a solvent like ethanol, and a catalytic amount of a base (e.g., 10% NaOH solution) or acid (e.g., concentrated H₂SO₄) is added. ekb.egnih.gov The mixture is often stirred at room temperature or refluxed for a period ranging from a few minutes to several hours. ekb.egnih.gov The resulting solid product can then be isolated by filtration and purified, typically by recrystallization from a suitable solvent like ethanol. youtube.com This modular approach allows for the systematic modification of the chalcone structure to explore structure-activity relationships.
Table 1: Examples of Synthesized Substituted Chalcone Derivatives
| Reactant A (Ketone) | Reactant B (Aldehyde) | Resulting Chalcone Derivative | Yield (%) |
| 1,4-diacetylbenzene | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | (E)-1-{4-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone | 35% nih.gov |
| 4-acetylbiphenyl | 4-pyridinecarboxaldehyde | 1-(Biphenyl-4-yl)-3-(pyridin-4-yl)prop-2-en-1-one | 56% ekb.eg |
| 4-acetylbiphenyl | 2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxine-6-carbaldehyde | 1-(Biphenyl-4-yl)-3-(2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxin-6-yl)prop-2-en-1-one | 64% ekb.eg |
| 4-methylacetophenone | 3-nitrobenzaldehyde | 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Not Specified youtube.com |
Combinatorial Synthesis Approaches for this compound Library Generation
Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally related compounds, known as a library, for high-throughput screening. nih.govnih.gov This approach is particularly well-suited for the synthesis of chalcones due to the robust and versatile nature of the Claisen-Schmidt condensation. By systematically combining a set of different acetophenones with a collection of various benzaldehydes, a large and diverse library of chalcone derivatives can be efficiently prepared. nih.gov
One effective method is the indexed or positional-scanning approach. In this strategy, sub-libraries are created where one of the two components (either the ketone or the aldehyde) is kept fixed, while the other component is a mixture of different building blocks. nih.gov For example, a 120-membered chalcone library was successfully generated by reacting six different acetophenones with twenty different benzaldehydes. nih.gov This created 26 sub-libraries: six where the acetophenone was fixed and the 20 benzaldehydes were varied, and twenty where the benzaldehyde was fixed and the six acetophenones were varied. nih.gov
Another approach is liquid-phase combinatorial synthesis (LPCS), which combines the benefits of classic solution-phase chemistry with the high-throughput potential of solid-phase synthesis by using a soluble polymer support. nih.gov For solution-phase parallel synthesis, reactions can be carried out in an array format, for instance, using a 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde template to react with a series of different amines via reductive amination to produce an amine library. These combinatorial techniques allow for the creation of extensive libraries of this compound analogs and other derivatives, facilitating the discovery of lead compounds with desired properties. nih.gov
Hybrid Chalcone Constructs Incorporating Heteroaromatic Moieties
Integrating heteroaromatic rings into the chalcone scaffold is a widely used strategy to generate hybrid molecules with novel properties. researchgate.netnih.gov These heteroaromatic units can be incorporated into either the A-ring (derived from the acetophenone) or the B-ring (derived from the aldehyde), or even both. mdpi.com The synthesis of these hybrids typically relies on the Claisen-Schmidt condensation, which demonstrates broad functional group tolerance. nih.govmdpi.com
A diverse range of heteroaromatic systems has been successfully incorporated into the chalcone framework. These include single-ring systems like furan (B31954), pyrrole, thiazole, thiophene (B33073), pyridine, and pyrimidine, as well as fused-ring systems such as indole (B1671886), benzofuran (B130515), and quinoline. researchgate.net For example, pyrazole-based chalcones can be synthesized from pyrazole (B372694) aldehydes or ketones. nih.gov Similarly, hybrid chalcones bearing a benzofuran ring have been prepared and studied. researchgate.net
Green chemistry principles are also being applied to the synthesis of these complex hybrids. nih.gov Microwave irradiation has been shown to be a highly efficient method, dramatically reducing reaction times from hours to minutes and yielding products in high yields (up to 90%). mdpi.com For instance, the microwave-assisted, base-catalyzed synthesis of thienyl–pyrazole and thienyl–carbazolyl chalcones was completed in just 45 seconds. mdpi.com These advanced synthetic methods provide efficient access to a vast array of heteroaromatic chalcone hybrids for various research applications. researchgate.netnih.gov
Advanced Spectroscopic Characterization and Structural Investigations of 4 Phenylchalcone
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state material, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
The crystal structure of 4-Phenylchalcone, or (E)-1,3-diphenylprop-2-en-1-one, has been successfully determined using single-crystal X-ray diffraction. nih.gov This analysis provides unambiguous proof of its molecular constitution and stereochemistry. The crystallographic data confirms the trans (E) configuration of the α,β-unsaturated double bond, a characteristic feature of most naturally occurring and synthetic chalcones. researchgate.net
Information regarding the crystal structures of this compound functioning as a ligand in coordination complexes is not widely available in the surveyed literature. The study of such complexes would be a valuable area for future research to understand its coordination chemistry and potential applications in catalysis or materials science.
Table 1: Representative Crystallographic Data for Chalcones Note: Data for a closely related derivative is presented to illustrate typical parameters, as a complete dataset for the parent this compound was not available in the cited sources.
| Parameter | Value for a Chalcone (B49325) Derivative (e.g., 4'-dimethylamino-3-nitrochalcone) researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.5602 (4) |
| b (Å) | 14.8681 (5) |
| c (Å) | 7.5501 (3) |
| β (°) | 105.123 (3) |
| Volume (Å3) | 1360.31 (8) |
| Z (molecules/unit cell) | 4 |
The solid-state structure of chalcones, including this compound, is dictated by a combination of intramolecular conformational preferences and intermolecular packing forces. The molecule is not perfectly planar due to steric hindrance between the aromatic rings and the enone bridge. researchgate.net The conformation is defined by the torsion angles around the single bonds connecting the phenyl rings to the propenone system. Chalcones can exist in either s-cis or s-trans conformations regarding the arrangement of the carbonyl group and the olefinic double bond, with the s-trans conformer generally being more stable.
The packing of this compound molecules in the crystal lattice is stabilized by a network of weak intermolecular interactions. These primarily include:
C-H···O Hydrogen Bonds: Interactions between aromatic or vinylic hydrogen atoms and the carbonyl oxygen atom are a dominant feature, linking molecules into chains or more complex motifs. researchgate.net
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, revealing the relative contributions of different interactions to the crystal packing. nih.govresearchgate.net
Co-crystallization is a technique in crystal engineering where a target molecule (like an Active Pharmaceutical Ingredient, or API) is crystallized with a second, pharmaceutically acceptable molecule known as a "co-former". nih.gov Obtaining a co-crystal of this compound with a biological target, such as an enzyme or receptor, would provide invaluable atomic-level insights into its binding mode, identifying the specific amino acid residues and interactions responsible for its biological activity.
While the principle is highly relevant for drug design, specific published X-ray crystal structures of this compound co-crystallized directly with a biological target were not identified in the surveyed literature. However, studies on related chalcones, such as the co-crystallization of Xanthohumol with co-formers like nicotinamide (B372718) and caffeine, demonstrate the utility of this approach within the chalcone family. nih.gov These studies show how hydrogen bonding between the chalcone's hydroxyl and carbonyl groups and the co-former's functional groups dictates the resulting supramolecular structure. nih.gov Such work lays the foundation for future studies aimed at elucidating the binding of this compound to its protein targets.
High-Resolution Solution-Phase Spectroscopic Elucidation
While X-ray crystallography describes the solid state, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular structure in solution and determining its precise elemental composition.
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The spectra provide a unique fingerprint of the molecule, with the chemical shift, multiplicity, and coupling constants of each signal corresponding to a specific nucleus in the molecular framework.
The ¹H NMR spectrum is particularly informative. The two protons on the α,β-unsaturated bridge (H-α and H-β) appear as distinct doublets. The large coupling constant (J) between these protons, typically in the range of 15-16 Hz, unequivocally confirms the E (trans) stereochemistry of the double bond. researchgate.net The aromatic protons of the two phenyl rings appear as complex multiplets in the downfield region of the spectrum. The ¹³C NMR spectrum shows the expected 13 distinct carbon signals (due to symmetry in the unsubstituted phenyl rings), including the characteristic signal for the carbonyl carbon (C=O) at approximately 190 ppm and the signals for the vinylic carbons. rsc.org
Table 2: Typical NMR Spectral Data for this compound (CDCl₃) Note: Chemical shifts (δ) are reported in ppm. Data is compiled from representative literature values. nih.govrsc.org
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| Aromatic-H (ortho to C=O) | ~8.02 | C=O | ~190.5 |
| Aromatic-H | ~7.40 - 7.65 | C-β | ~144.8 |
| H-β (vinylic) | ~7.80 (d, J ≈ 15.7 Hz) | Aromatic-C | ~128.4 - 138.2 |
| H-α (vinylic) | ~7.53 (d, J ≈ 15.7 Hz) | C-α | ~122.1 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a compound with extremely high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.
For this compound, the molecular formula is C₁₅H₁₂O. nist.gov The calculated monoisotopic mass for this formula is 208.08882 Da. An experimental HRMS measurement yielding a mass value that matches this calculated value to within a very small error margin (typically < 5 ppm) provides unambiguous confirmation of the elemental formula. rsc.org This allows researchers to distinguish this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), making it an essential tool for verifying the identity of a synthesized or isolated sample. researchgate.net
Detailed Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features and electronic properties of chalcones.
Infrared (IR) Spectroscopy: The IR spectrum of a chalcone provides direct evidence for its key functional groups. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone moiety, which typically appears in the range of 1650–1685 cm⁻¹. fabad.org.tr The presence of both s-cis and s-trans conformers in a solution can lead to the appearance of a doublet for the C=O stretching mode, with the s-trans conformer absorbing at a lower frequency. fabad.org.tr The stretching vibration of the vinylic C=C double bond is observed around 1580-1595 cm⁻¹. fabad.org.trresearchgate.net Aromatic C=C ring stretching vibrations are found in the 1610-1570 cm⁻¹ region. fabad.org.tr Additionally, aromatic C-H stretching vibrations are typically seen as weak bands between 3000 and 3100 cm⁻¹. fabad.org.tr
Interactive Table: Characteristic IR Absorption Bands for Chalcones
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3120-3040 fabad.org.tr |
| Vinylic =C-H | Stretching | 3030-3010 fabad.org.tr |
| Carbonyl (C=O) | Stretching | 1650-1685 fabad.org.tr |
| Aromatic C=C | Stretching | 1610-1570 fabad.org.tr |
| Vinylic C=C | Stretching | ~1580 fabad.org.tr |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of chalcones is characterized by two main absorption bands, which arise from electronic transitions within the molecule. fabad.org.trresearchgate.net These transitions are primarily of the π → π* and n → π* type. researchgate.netshu.ac.uklibretexts.org
Band I: This high-intensity band, typically appearing between 340-390 nm, is attributed to a π → π* transition involving the entire cinnamoyl chromophore (the Ph–CH=CH–C=O system). fabad.org.trresearchgate.net This transition is often associated with intramolecular charge transfer (ICT) from the phenyl ring attached to the vinylic group to the carbonyl group. researchgate.net
Band II: This band is observed at a shorter wavelength, generally in the 220-270 nm range, and corresponds to a π → π* transition localized on the benzoyl moiety (Ph-C=O). fabad.org.trresearchgate.net
n → π Transition:* A weak absorption band corresponding to the forbidden n → π* transition of the carbonyl group can also be observed. researchgate.netshu.ac.ukuzh.ch This transition involves the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to an anti-bonding π* orbital. shu.ac.uk
The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the polarity of the solvent. researchgate.netshu.ac.uk
Interactive Table: Electronic Transitions in Chalcones
| Transition | Orbitals Involved | Typical Wavelength Range (nm) | Characteristics |
|---|---|---|---|
| π → π* (Band I) | π (Cinnamoyl system) → π* | 340-390 fabad.org.tr | High intensity, associated with the entire conjugated system. fabad.org.trresearchgate.net |
| π → π* (Band II) | π (Benzoyl system) → π* | 220-270 fabad.org.tr | Lower intensity than Band I, localized on the benzoyl group. fabad.org.tr |
Photophysical Properties and Their Mechanistic Basis
The photophysical properties of this compound and its analogs are governed by the interplay of their electronic structure and excited-state dynamics, including intramolecular charge transfer.
Absorption and Emission Spectral Characteristics of this compound and Analogs
Chalcones, particularly those with electron-donating and electron-withdrawing groups, exhibit distinct absorption and emission properties. nih.gov The absorption spectra, as discussed previously, are dominated by intense π → π* transitions. researchgate.net Upon excitation, these molecules can relax to the ground state via fluorescence, emitting light at a longer wavelength than the absorption wavelength.
For instance, a series of chalcones (3a-f) featuring a strong electron-donating dimethylamino group showed absorption maxima ranging from 419 to 438 nm and emission maxima from 512 to 567 nm in dimethyl sulfoxide (B87167) (DMSO). nih.gov The specific wavelengths are highly dependent on the substituents on the aromatic rings and the solvent environment. nih.govufms.br Extending the conjugation in chalcone analogs, for example by increasing the number of olefinic bonds, leads to significant bathochromic (red) shifts in both absorption and emission spectra, indicating a more effective intramolecular charge transfer (ICT). rsc.org
Interactive Table: Absorption and Emission Data for Selected Chalcone Analogs in DMSO
| Compound | Substituents | λabs (nm) | λem (nm) |
|---|---|---|---|
| Chalcone 3a | 4-N(CH₃)₂, 4'-OCH₃ | 438 | 567 |
| Chalcone 3b | 4-N(CH₃)₂, 4'-CH₃ | 431 | 553 |
| Chalcone 3c | 4-N(CH₃)₂, Unsubstituted | 425 | 545 |
| Chalcone 3d | 4-N(CH₃)₂, 4'-F | 421 | 536 |
| Chalcone 3e | 4-N(CH₃)₂, 4'-Cl | 423 | 541 |
| Chalcone 3f | 4-N(CH₃)₂, 2-thienyl | 419 | 512 |
Data sourced from nih.gov
Quantification of Fluorescence Quantum Yield and Fluorescence Lifetime
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. psu.ac.th The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in materials science and bioimaging.
For many chalcone derivatives, the quantum yield can vary significantly depending on their structure and the solvent. For example, chalcones with strong donor-acceptor character can exhibit moderate quantum yields. nih.govnih.gov A study on a series of chalcones (3a-f) in DMSO reported fluorescence quantum yields ranging from 0.01 to 0.11. nih.gov Another chalcone derivative, MSPPP, showed quantum yields that varied with solvent polarity, for instance, 0.32 in DMF and 0.49 in acetone. ufms.br Similarly, fluorescence lifetimes are sensitive to the molecular environment.
Interactive Table: Photophysical Data for Chalcone Derivatives
| Compound/Analog | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Reference |
|---|---|---|---|---|
| Chalcone 3a | DMSO | 0.01 | - | nih.gov |
| Chalcone 3b | DMSO | 0.03 | - | nih.gov |
| Chalcone 3c | DMSO | 0.04 | - | nih.gov |
| Chalcone 3d | DMSO | 0.05 | - | nih.gov |
| Chalcone 3e | DMSO | 0.05 | - | nih.gov |
| Chalcone 3f | DMSO | 0.11 | - | nih.gov |
| MSPPP | DMF | 0.32 | - | ufms.br |
Analysis of Stokes Shift and its Correlation with Molecular Polarity and Intramolecular Charge Transfer
The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectra. A large Stokes shift is often indicative of a significant change in molecular geometry or charge distribution between the ground and excited states. In many chalcones, a large Stokes shift is a hallmark of an efficient intramolecular charge transfer (ICT) process. nih.govnih.gov
Upon photoexcitation, an electron is transferred from the donor-substituted phenyl ring to the acceptor-substituted ring, creating a highly polar excited state. rsc.orgrsc.org In polar solvents, the solvent molecules reorient around this new, more polar excited state, stabilizing it and lowering its energy. This stabilization leads to an emission at a much lower energy (longer wavelength), resulting in a large Stokes shift. The magnitude of the Stokes shift, therefore, often increases with increasing solvent polarity. ufms.br For example, the chalcone derivative MSPPP exhibits a Stokes shift of 115 nm in the moderately polar solvent THF, which increases to 132 nm in the more polar solvent DMF. ufms.br This phenomenon highlights the charge transfer character of the excited state. rsc.orgnih.gov
Interactive Table: Stokes Shift of MSPPP Chalcone in Various Solvents
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (Δλ, nm) |
|---|---|---|---|---|
| Dioxane | 2.21 | 425 | 525 | 100 |
| Tetrahydrofuran (THF) | 7.58 | 428 | 543 | 115 |
| Acetone | 20.7 | 430 | 550 | 120 |
| Dimethylformamide (DMF) | 36.7 | 435 | 567 | 132 |
Data sourced from ufms.br
Photostability Assessment and Degradation Pathways
Photostability is a critical parameter for fluorescent compounds, determining their durability and reliability in applications involving prolonged light exposure. Some chalcone derivatives have been reported to possess good photostability. nih.gov For instance, the chalcone derivative MSPPP demonstrated excellent photochemical stability, maintaining a constant emission intensity after 3000 laser pulses, whereas a standard laser dye, Coumarin 503, degraded significantly under the same conditions. ufms.br
However, a potential degradation pathway for chalcones is the trans-cis photoisomerization around the central vinylic double bond upon UV irradiation. fabad.org.tr The trans isomer is generally more stable, but light absorption can provide the energy to overcome the rotational barrier, leading to the formation of the cis isomer. This isomerization can alter the absorption spectrum and other photophysical properties of the compound. fabad.org.tr The elucidation of specific degradation products and mechanisms often requires further detailed photochemical studies.
Molecular Mechanisms of Biological Activities of 4 Phenylchalcone and Analogs in Vitro/preclinical Focus
Mechanistic Basis of Anticancer Activities
Chalcones demonstrate potent in vitro and in vivo activity against various cancers through multiple mechanisms, including the disruption of the cell cycle, induction of programmed cell death, and interference with crucial cancer-promoting signaling pathways. nih.gov The versatility of the chalcone (B49325) scaffold allows for chemical modifications that can fine-tune its interaction with different molecular targets, leading to a broad spectrum of biological activities. nih.govresearchgate.net
A primary mechanism by which 4-phenylchalcone and its analogs inhibit tumor growth is by interfering with the cell cycle, leading to arrest at specific checkpoints. nih.govmdpi.com This disruption prevents cancer cells from proceeding through division, ultimately inhibiting proliferation. mdpi.com Chalcones have been found to act primarily as antimitotic agents, inducing cell cycle arrest in the G2/M phase, although arrest in the G1 and S phases has also been reported. researchgate.netmdpi.comnih.gov
The arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, some chalcones have been shown to induce a G2/M phase block by increasing the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. mdpi.comnih.govmdpi.com These inhibitors can suppress the activity of CDK-cyclin complexes, such as Cdc2/cyclin B1, which are essential for entry into mitosis. mdpi.comnih.gov Studies have confirmed that treatment with certain chalcones leads to a decrease in the levels of cyclin A, cyclin B1, and the kinase Cdc2. nih.gov
In other contexts, chalcone derivatives can induce arrest at the G1 checkpoint. Licochalcone A, for example, was found to increase the number of lung squamous cell carcinoma cells in the G1 phase by downregulating the protein expression of cyclin D1, cyclin E, CDK2, and CDK4. nih.gov Similarly, the natural chalcone isoliquiritigenin (B1662430) has been reported to arrest non-small cell lung cancer cells in the G1 phase. nih.gov The ability to halt the cell cycle at these critical checkpoints is a significant contributor to the antiproliferative effects of this class of compounds. mdpi.comresearchgate.net
Table 1: Effects of Chalcones on Cell Cycle Regulatory Proteins This table is interactive. You can sort and filter the data.
| Compound/Analog | Cell Line(s) | Effect on Cell Cycle | Molecular Changes | Citation(s) |
|---|---|---|---|---|
| Chalcone | T24, HT-1376 (Bladder Cancer) | G2/M Arrest | ↑ p21, ↑ p27, ↓ Cyclin A, ↓ Cyclin B1, ↓ Cdc2 | nih.gov |
| Licochalcone A | LSCC (Lung Squamous) | G1 Arrest | ↓ Cyclin D1, ↓ Cyclin E, ↓ CDK2, ↓ CDK4 | nih.gov |
| Isoliquiritigenin | A549 (Lung Cancer) | G1 Arrest | ↑ p53, which upregulates p21 | nih.gov |
| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | G2/M Arrest | ↑ p21 | mdpi.com |
| Synthetic Indole (B1671886) Chalcone (ZK-CH-11d) | MDA-MB-231, MCF-7 (Breast Cancer) | G2/M Arrest | ↑ p53, ↑ p21 | mdpi.com |
Beyond halting the cell cycle, this compound and its analogs are potent inducers of programmed cell death, primarily through apoptosis and, in some cases, autophagy. nih.govmdpi.compsu.edu Apoptosis, a controlled form of cell suicide, is a crucial tumor suppression mechanism that is often evaded by cancer cells. psu.edu Chalcones can reactivate this process through multiple signaling cascades. nih.govpsu.edu Autophagy, a cellular recycling process, can also be initiated by chalcones, sometimes leading to cell death in apoptosis-resistant cancers. mdpi.comnih.gov
Chalcones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.compsu.edu
The intrinsic pathway is a common mechanism for chalcone-induced apoptosis. nih.gov It is initiated by intracellular stress and converges on the mitochondria. mdpi.com Chalcones can modulate the balance of the Bcl-2 family of proteins, which are key regulators of this pathway. nih.govnih.gov They often increase the expression of pro-apoptotic members like Bax and Bak while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-X(L). nih.govnih.govmdpi.com This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. nih.govnih.gov For example, a newly synthesized chalcone, ETTC, was shown to decrease the Bcl-2/Bax ratio, leading to mitochondrial dysfunction and apoptosis in hepatocellular carcinoma cells. mdpi.comnih.gov
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. nih.govyoutube.comyoutube.com This binding leads to the formation of a death-inducing signaling complex (DISC), which directly activates initiator caspases. nih.govyoutube.com Several studies have demonstrated that certain chalcone derivatives can induce apoptosis by activating this pathway, often in conjunction with the intrinsic pathway. psu.edumdpi.com For instance, licochalcone B was found to induce apoptosis in human melanoma cells through both intrinsic and extrinsic pathways. mdpi.com However, the specific pathway activated can be cell-type and compound-specific, as some chalcones act preferentially through the intrinsic pathway without significant activation of extrinsic pathway components like caspase-8. nih.gov
Both the intrinsic and extrinsic pathways culminate in the activation of a cascade of proteases called caspases. nih.govyoutube.com The activation of these enzymes is a hallmark of apoptosis. researchgate.net The intrinsic pathway activates the initiator caspase-9, while the extrinsic pathway activates caspase-8. nih.govnih.govnih.gov Both initiator caspases can then cleave and activate the executioner caspases, primarily caspase-3 and caspase-7. mdpi.commdpi.comresearchgate.net
Once activated, these executioner caspases are responsible for the systematic dismantling of the cell by cleaving hundreds of cellular proteins. researchgate.net A key substrate is Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. mdpi.comresearchgate.net The cleavage of PARP is a well-established marker of apoptosis and has been observed in various cancer cell lines following treatment with chalcone analogs. nih.govmdpi.comresearchgate.net For example, treatment of acute myeloid leukemia cells with a compound known as chalcone 4 resulted in a concentration-dependent increase in the cleavage of both caspase-3 and PARP. researchgate.net
The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer development by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress. nih.govkaust.edu.sanih.gov In many cancers where p53 is not mutated, its function is suppressed by negative regulators, particularly murine double minute 2 (MDM2), which targets p53 for degradation. nih.govresearchgate.net
Reactivating the p53 pathway is a key therapeutic strategy, and several chalcone analogs have been shown to achieve this. nih.govnih.govkaust.edu.sa They can act by stabilizing p53, leading to its accumulation in the cell. kaust.edu.sa For example, the chalcone analogs SSE14105 and SSE14106 caused a rapid accumulation of p53 in colorectal cancer cells. kaust.edu.sa Further investigation revealed that this was due to the blockage of p53 degradation at the post-translational level. kaust.edu.sa
Once activated and stabilized, p53 can transcriptionally activate its target genes. These include the CDK inhibitor p21, which mediates cell cycle arrest, and the pro-apoptotic protein Bax, which initiates the intrinsic apoptotic pathway. nih.govmdpi.com Studies have shown that treatment with certain chalcones leads to a concurrent increase in the levels of p53, p21, and Bax, directly linking the stabilization of p53 to the induction of both cell cycle arrest and apoptosis. nih.gov
In addition to directly targeting cell cycle and apoptosis machinery, this compound and its analogs can disrupt key signaling pathways that cancer cells rely on for their growth, survival, and proliferation. nih.govnih.govwikipedia.org
PI3K/Akt/mTOR Pathway: This is one of the most frequently over-activated pathways in human cancer, promoting cell proliferation and survival while inhibiting apoptosis. nih.govnih.govwikipedia.org Several chalcones have been identified as inhibitors of this pathway. Licochalcone A was found to suppress the activation of PI3K/Akt/mTOR signaling in breast cancer cells, which contributed to its ability to induce autophagy and apoptosis. nih.gov Similarly, a synthetic indole chalcone, ZK-CH-11d, inhibited the PI3K/Akt/mTOR pathway in breast cancer models. mdpi.com
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes kinases like ERK and p38, is another critical signaling cascade that regulates cell proliferation and survival. nih.govnih.gov Chalcones can exert their anticancer effects by modulating this pathway. Licochalcone A was shown to inhibit the proliferation of lung squamous cell carcinoma by suppressing the MAPK signaling pathway, specifically decreasing the expression of phosphorylated ERK1/2 and p38. nih.gov Another chalcone derivative, 1C, also modulated the Akt and Erk1/2 signaling pathways in ovarian cancer cells. mdpi.com
NF-κB Pathway: The nuclear factor kappa B (NF-κB) transcription factor plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. nih.govnih.gov Chalcones can suppress NF-κB signaling. nih.govnih.gov This is often achieved by inhibiting the degradation of the IκBα protein, which sequesters NF-κB in the cytoplasm. nih.govnih.gov By preventing IκBα degradation, chalcones block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target pro-survival genes, such as Bcl-2. nih.govnih.gov
Table 2: Effects of Chalcones on Key Signaling Pathways This table is interactive. You can sort and filter the data.
| Compound/Analog | Cell Line(s) | Pathway Targeted | Mechanism/Effect | Citation(s) |
|---|---|---|---|---|
| Licochalcone A | MCF-7 (Breast Cancer) | PI3K/Akt/mTOR | Inhibition of pathway activation | nih.gov |
| Licochalcone A | LSCC (Lung Squamous) | MAPK | ↓ p-ERK1/2, ↓ p-p38 | nih.gov |
| Chalcone | T24, HT-1376 (Bladder Cancer) | NF-κB | Inhibition of NF-κB signaling | nih.gov |
| Synthetic Indole Chalcone (ZK-CH-11d) | MDA-MB-231, MCF-7 (Breast Cancer) | PI3K/Akt/mTOR | Inhibition of pathway activation | mdpi.com |
| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | Akt, Erk1/2, NF-κB | Modulation of pathway activity | mdpi.com |
| 4-Methoxychalcone (B190469) | A549 (Lung Cancer) | PI3K/Akt | Inhibition of phospho-Akt | researchgate.net |
Inhibition of Tubulin Polymerization and Microtubule Destabilization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. They are a well-established target for anticancer drugs.
A number of chalcones have been identified as potent inhibitors of tubulin polymerization, acting as microtubule destabilizing agents. These compounds typically bind to the colchicine-binding site on β-tubulin. nih.gov The binding of chalcones to this site interferes with the formation of the microtubule polymer, leading to the disruption of the microtubule network.
This disruption of microtubule dynamics results in the arrest of the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly. Ultimately, this can trigger apoptosis. For example, a pyrazole (B372694) hybrid chalcone conjugate, compound 5o , showed strong tubulin polymerization inhibition activity with an IC50 value slightly better than the well-known inhibitor combretastatin (B1194345) A-4. Docking studies have confirmed that many of these active chalcones fit well into the colchicine-binding pocket of tubulin. The presence of certain substituents, such as methoxy (B1213986) groups on the aromatic rings, can enhance the tubulin polymerization inhibitory activity.
Interactive Table: Chalcone Analogs as Tubulin Polymerization Inhibitors
| Compound/Analog | Binding Site on Tubulin | Effect on Microtubules | Consequence | Reference |
| Various Chalcones | Colchicine-binding site | Inhibition of polymerization | G2/M cell cycle arrest, apoptosis | nih.gov |
| Compound 4b (boronic acid analog) | Colchicine-binding site | Inhibition of polymerization | Similar activity to combretastatin A-4 in tubulin assay | |
| Compound 21a (hybrid chalcone) | Colchicine-binding site | Strong inhibition of polymerization | G2/M cell cycle arrest, apoptosis | |
| Compound 5o (pyrazole hybrid) | Colchicine-binding site | Significant inhibition of polymerization | Potent cytotoxicity against cancer cell lines |
Anti-Angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy.
Chalcones, including this compound and its analogs, exhibit significant anti-angiogenic properties by targeting various steps in the angiogenic cascade. They can inhibit the proliferation, migration, and tube formation of endothelial cells, which are the fundamental processes of angiogenesis. youtube.com
A primary mechanism of the anti-angiogenic action of chalcones is the inhibition of vascular endothelial growth factor (VEGF) signaling. VEGF is a potent pro-angiogenic factor that binds to its receptors (VEGFRs) on endothelial cells, triggering downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. 4-Hydroxychalcone (B181621) has been shown to suppress both VEGF- and basic fibroblast growth factor (bFGF)-induced phosphorylation of ERK1/2 and Akt kinase in endothelial cells. youtube.com Some synthetic chalcones have also been found to decrease the secretion of VEGF by cancer cells.
The tube formation assay, which mimics the differentiation of endothelial cells into capillary-like structures, is a standard in vitro method to assess angiogenesis. Numerous chalcones, including 4-hydroxychalcone, have demonstrated the ability to inhibit tube formation in human umbilical vein endothelial cells (HUVECs). youtube.comnih.gov The anti-angiogenic effect of p-hydroxychalcone has been demonstrated in an ex vivo rat aorta ring assay, showing a dose-dependent inhibition of micro-vessel growth.
Interactive Table: Anti-Angiogenic Mechanisms of Chalcone Analogs
| Compound/Analog | Anti-Angiogenic Mechanism | In Vitro/Ex Vivo Model | Key Findings |
| 4-Hydroxychalcone | Inhibition of endothelial cell proliferation, migration, and tube formation; Inhibition of VEGF/bFGF-induced ERK1/2 and Akt phosphorylation | HUVECs, Chick chorioallantoic membrane (CAM) assay | Potent inhibitor of multiple angiogenic steps |
| (E)-2-(4′-methoxybenzylidene)-1-benzosuberone | Inhibition of VEGF-induced migration of HUVECs; Decreased secretion of MMP-9 and VEGF | Jurkat cells, HUVECs | Potent antiproliferative and anti-angiogenic activity |
| P-hydroxychalcone | Inhibition of micro-blood vessel growth | Rat aorta ring assay | Significant and dose-dependent anti-angiogenic activity |
| Xanthoangelol | Inhibition of VEGF binding to HUVECs; Inhibition of Matrigel-induced tube formation | HUVECs, Lewis lung carcinoma cells | Inhibits tumor-induced neovascularization |
Modulation of Vascular Endothelial Growth Factor (VEGF) Signaling
Vascular Endothelial Growth Factor (VEGF) and its signaling pathway are fundamental to the process of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. ebrary.netnih.gov Chalcones and their derivatives have been identified as promising inhibitors of VEGF-mediated signaling. ebrary.netijmps.org The anti-angiogenic activity of these compounds is often achieved by disrupting key steps such as endothelial cell proliferation, migration, and the formation of tube-like structures. unibs.itmdpi.com
The natural chalcone isoliquiritigenin, for instance, has been shown to inhibit breast cancer neoangiogenesis by targeting the VEGF/VEGFR-2 signaling pathway. researchgate.net It directly interacts with the VEGF receptor 2 (VEGFR-2), blocking its kinase activity, and also reduces VEGF expression in cancer cells. researchgate.netebrary.net Similarly, 4-hydroxychalcone, a precursor to flavonoids, effectively suppresses multiple stages of angiogenesis. unibs.itmdpi.com It modulates the phosphorylation of downstream signaling kinases, including extracellular signal-regulated kinase (ERK)-1/-2 and Akt kinase, which are induced by VEGF. unibs.itmdpi.com This inhibition of growth factor pathways is a key mechanism behind the anti-angiogenic properties of endothelial cells. unibs.it
Synthetic chalcone derivatives also demonstrate significant anti-angiogenic properties by targeting this pathway. For example, a synthetic chalcone derivative, 4′-acetoamido-4-hydroxychalcone, inhibited VEGF-induced migration, invasion, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Another study highlighted a chalcone derivative that suppressed VEGF-induced migration and invasion of both Hep3B and HUVEC cells. scimatic.orgnih.gov This effect was linked to the downregulation of HIF-1α, a key regulator of VEGF expression. ebrary.netscimatic.orgnih.gov
Table 1: Effects of this compound Analogs on VEGF Signaling
| Compound/Analog | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 4-Hydroxychalcone | HUVECs | Inhibited VEGF-induced proliferation, migration, and tube formation; Modulated phosphorylation of ERK1/2 and Akt. | unibs.itmdpi.com |
| Isoliquiritigenin | Breast Cancer Cells, HUVECs | Inhibited VEGF expression; Directly interacted with VEGFR-2 to block kinase activity; Suppressed HUVEC proliferation and tube formation. | ijmps.orgresearchgate.netebrary.net |
| 4′-Acetoamido-4-hydroxychalcone | HUVECs, Glioma Cells | Inhibited VEGF-induced migration, invasion, and tube formation in HUVECs. | nih.gov |
| Synthetic Chalcone Derivative (5d) | Hep3B, HUVECs | Suppressed VEGF-induced migration and invasion. | scimatic.orgnih.gov |
| Xanthoangelol | HUVECs | Inhibited VEGF binding to HUVECs and Matrigel-induced tube formation. | mdpi.com |
Impact on Basic Fibroblast Growth Factor (bFGF) and Transforming Growth Factor-β (TGF-β) Pathways
Beyond VEGF, chalcones exert their anti-angiogenic and anti-fibrotic effects by modulating other crucial signaling pathways, including those of basic Fibroblast Growth Factor (bFGF) and Transforming Growth Factor-β (TGF-β).
The compound 4-hydroxychalcone has demonstrated the ability to interfere with bFGF-induced signaling. unibs.it It inhibits the phosphorylation of ERK1/2 and Akt kinase stimulated by bFGF, thereby suppressing endothelial cell activation. unibs.itmdpi.com The potent inhibitory effect of 4-hydroxychalcone on bFGF-driven neovascularization has also been confirmed in vivo. unibs.it
The TGF-β pathway, a key driver of fibrosis in various tissues, is another target for chalcone derivatives. nih.govresearchgate.net A study on trans-chalcone revealed its capacity to inhibit cardiac fibrosis in rats fed a high-fat diet. nih.gov The compound achieved this by downregulating the cardiac expression of TGF-β1 and its downstream effector, connective tissue growth factor (CTGF), which in turn reduced the expression of collagen type I. nih.gov In the context of renal fibrosis, a chalcone derivative known as AD-021 was identified as a potent anti-fibrotic agent. researchgate.net AD-021 was found to suppress TGF-β1-induced collagen production and the expression of fibrotic markers by inhibiting the phosphorylation of the TGF-β receptor II (TGFβRII) in renal epithelial cells. researchgate.net
Table 2: Modulation of bFGF and TGF-β Pathways by Chalcone Analogs
| Compound/Analog | Model System | Pathway Targeted | Key Findings | Reference(s) |
|---|---|---|---|---|
| 4-Hydroxychalcone | HUVECs, Chick Chorioallantoic Membrane (in vivo) | bFGF | Modulated bFGF-induced phosphorylation of ERK1/2 and Akt; Inhibited bFGF-driven neovascularization. | unibs.itmdpi.com |
| trans-Chalcone | High-Fat Diet-Fed Rats (in vivo) | TGF-β1 | Inhibited cardiac expression of TGF-β1, CTGF, and collagen type I. | nih.gov |
| AD-021 | Renal Proximal Tubular Epithelial Cells, Mouse Model of Renal Fibrosis | TGF-β1 | Suppressed TGF-β1-induced collagen production; Inhibited TGFβRII phosphorylation. | researchgate.net |
Regulation of Hypoxia-Inducible Factor-1 (HIF-1)
Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) environments common within solid tumors. nih.gov HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a stable HIF-1β subunit. nih.gov Under hypoxic conditions, HIF-1α is stabilized, dimerizes with HIF-1β, and activates the transcription of hundreds of genes involved in key cancer processes like angiogenesis, cell survival, and metastasis. nih.gov Therefore, inhibiting HIF-1 is a viable strategy in cancer therapy. nih.govmedchemexpress.cn
Chalcones have emerged as a promising structural template for developing HIF-1 inhibitors. nih.gov Several studies have demonstrated that chalcone derivatives can effectively inhibit HIF-1 activity, primarily by targeting the HIF-1α subunit. scimatic.orgnih.govnih.gov For example, a novel series of chalcone derivatives was synthesized and evaluated for HIF-1 inhibitory activity, with one compound in particular exhibiting clear inhibitory effects by downregulating the expression of HIF-1α under hypoxic conditions. scimatic.orgnih.gov This inhibition of HIF-1α was directly linked to the suppression of its downstream targets, including VEGF, leading to anti-invasive and anti-angiogenic effects. scimatic.orgresearchgate.net
The natural chalcone isoliquiritigenin also mediates its anti-angiogenic effects in part through HIF-1α regulation. ebrary.net It promotes the proteasomal degradation of HIF-1α in breast cancer cells, which in turn suppresses VEGF expression. researchgate.netebrary.net This demonstrates a multi-faceted mechanism where chalcones can interfere with the HIF-1/VEGF axis at different levels.
Matrix Metalloproteinase (MMP) Activity Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for degrading components of the extracellular matrix (ECM). google.com The activity of MMPs, particularly gelatinases like MMP-2 and MMP-9 and collagenases like MMP-1, is essential for processes such as tumor invasion, metastasis, and angiogenesis, which require the remodeling of the ECM. nih.govgoogle.comekb.eg
Chalcones and their derivatives have been identified as effective inhibitors of MMP activity. google.com Research has shown that the parent chalcone compound can inhibit the activity of both MMP-1 and MMP-9. google.com Furthermore, various chalcone derivatives have been shown to possess MMP inhibitory activity that is similar to or greater than the parent compound. google.com For instance, the natural chalcone butein (B1668091) was found to attenuate the in vitro activities of both VEGF and MMP-9 in human prostate cancer cells. nih.gov
The anti-angiogenic effects of chalcones are also linked to their ability to suppress MMPs. One chalcone derivative was shown to reduce the expression of MMP-2 in tumor tissues in a xenograft model, which correlated with its anti-angiogenic and tumor growth-retarding effects. scimatic.orgnih.gov In vitro studies have further demonstrated that chalcones can inhibit the formation of tubular networks by endothelial cells, a key step in angiogenesis, by blocking MMP activity. google.com Computational docking studies have also been employed to investigate the binding interactions of triazole-based chalcone derivatives with various MMPs, including MMP-2, -8, -9, -10, and -13, to better understand their inhibitory mechanisms at a molecular level. ekb.egresearchgate.net
Overcoming Multidrug Resistance (MDR) through Efflux Pump Modulation
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a wide range of structurally and functionally diverse anticancer drugs. iiarjournals.orgnih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to expel therapeutic agents from the cancer cells, thereby reducing their intracellular concentration and pharmacological efficacy. iiarjournals.org Chalcones have been extensively investigated as potential MDR reversal agents due to their ability to inhibit these efflux pumps. iiarjournals.org
Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)
P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are two of the most well-characterized ABC transporters implicated in MDR. iiarjournals.orgnih.govresearchgate.net P-gp was the first such transporter identified and is known to efflux a broad spectrum of xenobiotics. nih.gov BCRP is also overexpressed in numerous tumor types and contributes to resistance against common chemotherapeutic drugs. nih.gov
Chalcones have been identified as potent inhibitors of both P-gp and BCRP. nih.gov Numerous studies have demonstrated the ability of chalcone derivatives to inhibit the transport activity of P-gp, leading to the accumulation of chemotherapy drugs like doxorubicin (B1662922) and rhodamine 123 in resistant cancer cells. iiarjournals.orgnih.gov For example, one synthetic chalcone derivative (1C) was shown to have significant P-gp inhibitory potential in T-cell lymphoma and colon adenocarcinoma cell lines, and it displayed a synergistic effect when combined with doxorubicin. iiarjournals.orgnih.gov
The structural features of chalcones are critical for their inhibitory activity and selectivity. Research into structure-activity relationships has revealed that the number and position of substituents, such as methoxy groups, on the A and B rings of the chalcone scaffold significantly influence their potency against P-gp and BCRP. nih.govcncb.ac.cnnih.gov Some chalcones act as dual inhibitors, targeting both P-gp and BCRP, while others show selectivity for one transporter over the other. nih.govresearchgate.net For instance, introducing a basic group on the chalcone structure tends to enhance P-gp inhibition, whereas non-basic chalcones may be better BCRP inhibitors. researchgate.net The presence of a 4'-methoxy group on ring A and multiple methoxy groups on ring B has been associated with increased BCRP inhibitory activity. nih.govcncb.ac.cn
Table 3: Inhibition of P-gp and BCRP by Chalcone Analogs
| Transporter | Compound/Analog | Key Findings | Reference(s) |
|---|---|---|---|
| P-gp (ABCB1) | Chalcone Derivative (1C) | Inhibited P-gp in T-cell lymphoma and colon adenocarcinoma cells; Synergistic with doxorubicin. | iiarjournals.orgnih.gov |
| P-gp (ABCB1) | Basic Chalcones | Generally better P-gp inhibitors than non-basic counterparts. | researchgate.net |
| BCRP (ABCG2) | Non-basic Chalcones | Generally better BCRP inhibitors than basic counterparts. | researchgate.net |
| BCRP (ABCG2) | Methoxy-substituted Chalcones | Number and position of methoxy groups on both rings are critical for inhibitory potency. 2' and 4' substituents on ring A are important. | cncb.ac.cnnih.gov |
| P-gp & BCRP | Dual Inhibitor Chalcones | Certain derivatives (e.g., compound 37) identified as dual P-gp/BCRP inhibitors. | nih.gov |
Modulation of Multidrug Resistance Protein 1 (MRP1)
Multidrug Resistance Protein 1 (MRP1/ABCC1) is another important member of the ABC transporter family that contributes to MDR in cancer. mdpi.comnih.gov Like P-gp and BCRP, MRP1 expels a wide array of substrates, including many anticancer drugs and their conjugated metabolites. mdpi.com
The inhibitory effects of chalcones have also been evaluated against MRP1. While many chalcones show higher selectivity towards P-gp or BCRP, certain derivatives have been found to modulate MRP1 activity. nih.govcncb.ac.cnnih.gov In a study designed to develop broad-spectrum inhibitors, a chalcone derivative (compound 36) was identified as a dual MRP1/BCRP inhibitor, with an IC₅₀ value of 12.5 µM for MRP1-mediated efflux. nih.gov Other screening efforts have shown that many chalcones tested for BCRP inhibition were found to be selective, with less significant activity against MRP1. cncb.ac.cn This highlights the potential to design chalcone-based molecules with specific inhibitory profiles against different ABC transporters, including MRP1, which could be crucial for tailored cancer therapies. nih.govnih.gov
Mechanistic Basis of Anti-inflammatory Activities
The anti-inflammatory properties of this compound and its derivatives are attributed to their ability to interfere with multiple critical points in the inflammatory cascade. This includes the repression of major signaling pathways, the reduction of pro-inflammatory mediator production, and the inhibition of key enzymes that synthesize these mediators.
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal in regulating the expression of genes involved in inflammation. encyclopedia.pub Chalcones have demonstrated a significant capacity to suppress the activation of NF-κB. nih.gov The canonical pathway of NF-κB activation involves the degradation of its inhibitor, IκBα, which then allows NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. encyclopedia.pubnih.govresearchgate.net
Chalcones can interrupt this process through several mechanisms. One primary mechanism is the inhibition of IκBα degradation, which effectively sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity. nih.govresearchgate.net For instance, the chalcone derivative butein has been shown to inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and marking it for degradation. nih.gov Similarly, other chalcone derivatives like 4-Hydroxylonchocarpin have been found to significantly inhibit the LPS-induced degradation of IκBα and the nuclear translocation of NF-κB in RAW 264.7 macrophage cells. nih.gov
Furthermore, chalcones can influence the MAPK pathway, which often acts upstream of NF-κB. The chalcone analog Isoliquiritigenin 2′-methyl ether (ILME) was found to inhibit activated NF-κB transcription factors as well as the phosphorylation of key MAPK components such as JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase). nih.gov By repressing these interconnected signaling cascades, this compound and its analogs can effectively dampen the inflammatory response at a fundamental transcriptional level.
Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), are key signaling molecules that orchestrate and amplify the inflammatory response. nih.govthermofisher.com A significant aspect of the anti-inflammatory action of chalcones is their ability to suppress the production of these cytokines. nih.gov
Studies on 1,3-diphenyl-2-propen-1-one derivatives have shown they are effective inhibitors of lipopolysaccharide (LPS)-induced secretion of IL-6 and TNF-α in mouse RAW264.7 macrophages. nih.gov The overexpression of these cytokines is a hallmark of many chronic inflammatory diseases. nih.gov Research has identified several natural compounds that inhibit these cytokines; for example, tyrosol demonstrated potent inhibition of IL-1β, IL-6, and TNF-α in RAW 264.7 cells. nih.gov This suppression of cytokine production is a direct consequence of the inhibition of signaling pathways like NF-κB, which controls the expression of these cytokine genes. nih.govnih.gov
| Compound | Target Cytokine | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Tyrosol | IL-1β | RAW 264.7 | 0.91 | nih.gov |
| Tyrosol | IL-6 | RAW 264.7 | 2.67 | nih.gov |
| Tyrosol | TNF-α | RAW 264.7 | 4.60 | nih.gov |
| 3,5-di-tert-butyl-4-hydroxy-phenyl propionic acid | IL-1β | RAW 264.7 | 2.81 | nih.gov |
| Indole 3-carboxylic acid | IL-1β | RAW 264.7 | 4.38 | nih.gov |
| 2,4-di-tert-butyl phenol | IL-1β | RAW 264.7 | 5.54 | nih.gov |
The synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes is carried out by specific enzymes whose expression is induced during inflammation. Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Lipoxygenase (LOX) are primary targets for anti-inflammatory drugs. nih.gov Chalcones and their derivatives have been extensively studied as inhibitors of these enzymes. nih.govsci-hub.seresearchgate.net
COX-2 Inhibition: Many chalcone derivatives exhibit potent and selective inhibitory activity against COX-2. nih.govsci-hub.se For example, a series of 1,3-diphenyl-2-propen-1-one derivatives showed strong COX-2 inhibition, with some compounds achieving over 90% inhibition at a concentration of 40 μg/mL. nih.gov Molecular docking studies suggest that these compounds can fit into the same active site pocket as selective COX-2 inhibitors like celecoxib. nih.gov Ferrocenyl-containing chalcones have been identified as particularly potent COX-2 inhibitors, with IC50 values in the nanomolar range. sci-hub.se
iNOS Inhibition: The enzyme iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. Dual inhibition of both COX-2 and iNOS is considered a promising therapeutic strategy. researchgate.net Molecular docking studies have shown that various ring-substituted chalcones have a good binding affinity for the iNOS enzyme active site, suggesting they can act as inhibitors. researchgate.net
Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the synthesis of leukotrienes from arachidonic acid. nih.gov Chalcones have been identified as effective LOX inhibitors. nih.gov For instance, certain chalcone derivatives were found to be strong inhibitors of soybean lipoxygenase, with IC50 values in the micromolar range. nih.gov Prenylated chalcones, in particular, have been highlighted as potent, competitive LOX-1 inhibitors. nih.gov
| Compound Type/Name | Enzyme Target | Key Finding | Reference |
|---|---|---|---|
| 1-ferrocenyl-3-(4-methylsulfonylphenyl) propen-1-one | COX-2 | Potent inhibitor with IC50 value of 0.05 µM. | sci-hub.se |
| Chalcone Derivative 2a | Lipoxygenase (LOX) | Strong inhibitory activity with an IC50 of 9.07 μM. | nih.gov |
| Chalcone Derivative 4a | COX-2 | Displayed strong COX-2 inhibitory activity (80.74%–92.55% range). | nih.gov |
| Trifluoro methyl substituted chalcone (C12) | COX-2 & iNOS | Showed highest binding affinity in docking studies. | researchgate.net |
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that acts as a master regulator of the endogenous antioxidant defense system. frontiersin.org Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1). frontiersin.orgdntb.gov.ua HO-1 itself has potent anti-inflammatory, antioxidant, and anti-apoptotic properties. researchgate.net
Several chalcones have been identified as potent activators of the Nrf2/HO-1 pathway. mdpi.comuniroma1.it For instance, the synthetic chalcone derivative 2′,4′,6′-tris(methoxymethoxy) chalcone showed a potent anti-inflammatory effect in LPS-stimulated macrophages, which was linked to the activation of Nrf2 and subsequent induction of HO-1 expression. mdpi.com Isoliquiritigenin, a natural chalcone, also activates the Nrf2 pathway, leading to the upregulation of HO-1 and other protective enzymes. nih.govuniroma1.it The activation of this pathway represents an indirect anti-inflammatory mechanism, where chalcones bolster the cell's own defense systems against inflammatory and oxidative stress. frontiersin.orgmdpi.com This Nrf2 activation can be triggered by some chalcones through a mild generation of reactive oxygen species (ROS), which acts as a signaling mechanism. mdpi.com
Mechanistic Basis of Antioxidant Activities
The antioxidant effects of this compound and its analogs are rooted in their chemical structure, which allows them to directly neutralize harmful free radicals.
Free radicals and other reactive oxygen species (ROS) are highly reactive molecules that can damage cells and contribute to inflammation and disease. nih.gov Chalcones, as part of the flavonoid family, possess chemical structures, particularly hydroxyl groups on their phenyl rings, that enable them to act as direct free radical scavengers. nih.gov
Their antioxidant capacity has been demonstrated against a variety of radicals:
Nitric Oxide (NO) Radical: Chalcones can effectively scavenge nitric oxide radicals. The standard assay involves mixing sodium nitroprusside, a source of NO, with the test compound and measuring the reduction in NO levels. nih.gov
Hydrogen Peroxide (H₂O₂): Studies have shown that compounds with antioxidant potential can scavenge hydrogen peroxide. nih.gov The scavenging activity of chalcones contributes to reducing the cellular load of this harmful ROS.
Superoxide (B77818) Radical: The superoxide radical (O₂⁻) is a primary ROS generated in biological systems. The ability of chalcones to neutralize this radical is a key component of their antioxidant effect.
The free-radical scavenging ability of these compounds is often attributed to the presence of phenols and flavonoids, which can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical. nih.gov This direct chemical interaction is a fundamental mechanism by which this compound and its analogs exert their protective antioxidant effects.
Reducing Power Assessment and Mechanism of Electron Transfer
The antioxidant activity of chalcones, including this compound, is often evaluated by their ability to donate electrons, thereby reducing oxidized intermediates. The reducing power is a key indicator of potential antioxidant efficacy. Assays such as the potassium ferricyanide (B76249) reducing power assay are employed to quantify this capacity. In this method, the antioxidant compound reduces ferricyanide (Fe³⁺) to ferrocyanide (Fe²⁺), and the subsequent formation of a ferric-ferrous complex (Prussian blue) is measured spectrophotometrically to determine the reducing power. The core of this activity lies in the chalcone structure, specifically the α,β-unsaturated carbonyl system and the nature of the substituents on the aromatic rings. syncsci.com
The mechanism of electron transfer is related to the molecule's electronic properties, such as the energy of the highest occupied molecular orbital (HOMO), which indicates the electron-donating ability. For many chalcones, the presence of electron-donating groups enhances antioxidant activity. However, in the case of this compound, studies have presented varied findings. Some research indicates that it exhibits significant antioxidant properties by scavenging free radicals. smolecule.com Conversely, other studies comparing it with different A-ring monosubstituted chalcones found that this compound showed a less improved antioxidant profile compared to the unsubstituted parent compound, suggesting that the phenyl substituent at the 4'-position may not enhance this specific activity. researchgate.netresearchgate.net The electron transfer process is understood to occur through the carbonyl group of the chalcone structure. archive.org
Cellular Protection Against Oxidative Stress and Reactive Oxygen Species (ROS) Generation
This compound and its derivatives contribute to cellular protection against oxidative stress by modulating the levels of reactive oxygen species (ROS). Excessive ROS can lead to cellular damage and are implicated in various pathological conditions. researchgate.net Chalcones can exert a cytoprotective effect by preventing ROS generation and preserving principal antioxidant molecules like glutathione (B108866) (GSH). researchgate.net
One of the key mechanisms involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes that combat oxidative stress. researchgate.net Furthermore, some chalcone analogs have been shown to prevent cell death induced by potent oxidants like tert-butyl hydroperoxide. researchgate.net
The oxide derivative, this compound oxide, has also been studied in this context. As an inhibitor of soluble epoxide hydrolase (sEH), it prevents the degradation of lipid signaling molecules that have protective roles. researchgate.net For instance, inhibiting sEH with this compound oxide can decrease mortality induced by certain toxic lipid epoxides, providing strong evidence for its role in mitigating cellular damage from specific metabolic byproducts. researchgate.netnih.gov Research has also indicated that increased ROS production, regulated by protein kinase C-delta (PKC-δ), is partly responsible for inducing apoptosis under hyperglycemic conditions, and modulating these pathways can be a strategy for cellular protection. physiology.org
Mechanisms of Antimicrobial Action
Chalcones are recognized for their broad-spectrum antimicrobial properties, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria. sapub.org The antibacterial mechanism is often attributed to the disruption of the bacterial cell membrane. Specific analogs, such as 4-Chloro-4'-phenylchalcone, have demonstrated notable antibacterial activity. molaid.com While extensive data for this compound itself is not always detailed in broad screenings, the activity of its close analogs provides insight into its potential.
Table 1: Antibacterial Activity of Chalcone Analogs
| Compound | Target Bacteria | Activity Noted |
|---|---|---|
| Chalcone Derivatives | Staphylococcus aureus (including MRSA) | Potent activity. |
| 4-Chloro-4'-phenylchalcone | Gram-positive bacteria | General antibacterial activity. molaid.com |
This table is illustrative of the types of activities reported for this compound analogs based on available research.
The antimicrobial action of chalcones is multifaceted. A primary proposed mechanism is the interaction with and disruption of the bacterial cell membrane, leading to a loss of integrity and cell death. The α,β-unsaturated ketone system, a characteristic feature of chalcones, is a Michael acceptor that can react with nucleophiles in the cell, such as thiols (e.g., in cysteine residues of proteins) and amines. This reactivity allows chalcones to inhibit crucial enzymes within the pathogen, disrupting metabolic and signaling pathways necessary for survival. While specific protein targets for this compound are a subject of ongoing research, the general mechanism for the chalcone class involves this broad reactivity with essential biomolecules.
The "privileged structure" of chalcones extends their bioactivity to fungal and protozoal pathogens. Analogs of this compound have been investigated for these properties, revealing specific molecular targets.
For antiprotozoal action, particularly against the malaria parasite Plasmodium falciparum, chalcone-based compounds have been found to inhibit key enzymes. rsc.org For instance, stilbene-chalcone hybrids can induce apoptosis in the parasite, while other hybrids inhibit falcipain-2 (FP2), a cysteine protease essential for the parasite's life cycle. rsc.org this compound-based compounds have been specifically noted for their ability to inhibit cathepsins B, H, and L, which are related proteases. rsc.org
In the context of antifungal activity, fatty acid epoxides and their hydroxylated derivatives, which are modulated by epoxide hydrolases, play a role in plant defense mechanisms against pathogenic fungi like Pyricularia oryzae (rice blast fungus). wur.nl Since this compound oxide is a known inhibitor of epoxide hydrolases, it suggests a potential mechanism for antifungal action by disrupting the pathogen's ability to overcome host defenses or by interfering with its own essential metabolic pathways. wur.nl
Enzyme Inhibition Profiles and Kinetics
This compound and its oxide are notable for their inhibitory action against several key enzymes, which underpins many of their biological effects. The primary targets identified are epoxide hydrolases and glutathione S-transferases.
Soluble Epoxide Hydrolase (sEH): this compound oxide is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). wur.nl This enzyme is responsible for metabolizing epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules involved in regulating inflammation and blood pressure. By inhibiting sEH, this compound oxide stabilizes these protective EETs. researchgate.net The inhibition can be profound, with some studies noting that this compound oxide achieves 50% inhibition at nanomolar concentrations (IC₅₀ of 6.4 x 10⁻⁸ M or 64 nM). researchgate.net This inhibitory action has been shown to be effective in reducing mortality associated with toxic epoxide metabolites in preclinical models. researchgate.net
Glutathione S-Transferase (GST): this compound has been identified as an inhibitor of glutathione S-transferase (GST). smolecule.com GSTs are detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of substrates. The inhibition of GST can occur through the conjugation of the chalcone's α,β-unsaturated carbonyl system with the GSH molecule, forming a less active conjugate. syncsci.com
Other Enzymes: Research on related chalcone structures indicates a broader profile of enzyme inhibition. This compound-based compounds have been found to inhibit cysteine proteases such as cathepsins B, H, and L. rsc.org Furthermore, chalcone hybrids have been developed as inhibitors for falcipain-2, a crucial protease in the malaria parasite. rsc.org
Table 2: Enzyme Inhibition Data for this compound and Derivatives
| Compound | Enzyme Target | Inhibition Value (IC₅₀) | Source |
|---|---|---|---|
| This compound oxide | Soluble Epoxide Hydrolase (sEH) | 64 nM | researchgate.net |
| This compound | Glutathione S-Transferase (GST) | Activity identified | smolecule.com |
Inhibition of Cysteine Proteases (e.g., Cathepsins B, H, L)
Elevated levels of cysteine proteases such as cathepsins B, H, and L are associated with various pathological conditions, including cancer and rheumatoid arthritis. rsc.org This has spurred the investigation of various compounds, including chalcone derivatives, as potential inhibitors of these enzymes. rsc.org
Structure-activity relationship (SAR) studies on a series of 4'-phenylchalcone (B1624137) derivatives have elucidated their inhibitory potential against cathepsins B, H, and L. Kinetic studies have been performed to determine the inhibition constants (Kᵢ) for these compounds. rsc.org The inhibitory activity is significantly influenced by the presence and position of substituents on the chalcone scaffold. rsc.org
For instance, in a study of 36 related compounds, specific derivatives of 4'-phenylchalcone demonstrated potent inhibition. rsc.org Maximum inhibition for cathepsin B was observed with a derivative identified as 2b , and for cathepsin L with derivative 2g , yielding Kᵢ values in the nanomolar range (10⁻⁸ M and 10⁻⁹ M, respectively). rsc.org For cathepsin H, the most effective inhibitor was derivative 4d , with a Kᵢ value in the micromolar range (10⁻⁶ M). rsc.org
Chalcones isolated from Angelica keiskei have also been shown to inhibit viral cysteine proteases. nih.gov Mechanistic studies revealed that these chalcones exhibited competitive inhibition against SARS-CoV 3CLpro, a chymotrypsin-like protease, while displaying noncompetitive inhibition towards the papain-like protease (PLpro). nih.gov
Table 1: Inhibition Constants (Kᵢ) of 4'-Phenylchalcone Analogs against Cathepsins
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Analog 2b | Cathepsin B | ~10-8 M | rsc.org |
| Analog 2g | Cathepsin L | ~10-9 M | rsc.org |
| Analog 4d | Cathepsin H | ~10-6 M | rsc.org |
Covalent inhibitors function by forming a chemical bond with a nucleophilic amino acid residue within the target enzyme's active or an allosteric site. nih.gov While this can lead to irreversible inhibition, there is growing interest in developing reversible covalent inhibitors, which offer advantages like longer target residence times and higher potency while potentially reducing off-target effects. nih.govnih.gov
The mechanism of inhibition by chalcones often involves their α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophiles like the cysteine residue in the active site of proteases. nih.gov Depending on the specific structure of the chalcone and the enzyme, this interaction can be either reversible or irreversible. mdpi.com For example, detailed kinetic and mass spectrometry studies on certain naphthoquinone inhibitors revealed a reversible covalent binding mode. mdpi.com Dialysis assays confirmed that the enzyme's activity could be restored after removing the inhibitor, which is characteristic of reversible binding. mdpi.com In contrast, known irreversible inhibitors permanently deactivate the enzyme under similar conditions. mdpi.com The development of reversible covalent inhibitors often involves tuning the electrophilicity of the "warhead" to ensure the bond can be broken, for instance, through hydrolysis. youtube.com
Modulation of Epoxide Hydrolases (Cytosolic and Microsomal)
Epoxide hydrolases (EHs) are critical enzymes in the metabolism of xenobiotics and endogenous signaling molecules. nih.govwikipedia.org They catalyze the hydrolysis of epoxides to their corresponding diols. wikipedia.org There are distinct forms, including microsomal epoxide hydrolase (mEH) and cytosolic epoxide hydrolase (cEH), which differ in location, structure, and substrate specificity. nih.govnih.gov
4'-Phenylchalcone and its derivatives have been identified as inhibitors of both cytosolic and microsomal epoxide hydrolases from mouse and rat liver. nih.gov Research indicates that chalcone oxides are selective inhibitors of cEH acting on trans-stilbene (B89595) oxide, whereas the parent chalcones are effective inhibitors of cytosolic glutathione S-transferase that acts on cis-stilbene (B147466) oxide. nih.gov The inhibitory potency of 4'-phenylchalcone derivatives against cEH can be modulated by substituents; some derivatives are more potent than the parent compound, while bulky substituents in the 2- and 4-positions can decrease inhibitory activity. nih.gov
Inhibition of Glutathione S-Transferases
Glutathione S-transferases (GSTs) are a superfamily of detoxification enzymes that play a crucial role in protecting cells from xenobiotics and oxidative damage by catalyzing the conjugation of glutathione to electrophilic substrates. nih.govresearchgate.net Overexpression of certain GSTs, like GST P1-1, is linked to resistance against chemotherapy. nih.gov
Chalcones, including this compound, have been shown to inhibit GST activity. nih.govnih.gov Studies on human erythrocyte GST revealed that various chalcone derivatives act as inhibitors, with Kᵢ constants ranging from 7.76 to 41.93 μM. nih.gov The inhibition mechanisms were found to be either competitive or noncompetitive, depending on the specific chalcone derivative. nih.gov For example, 4'-hydroxychalcone (B163465) and 4-fluorochalcone (B155551) were competitive inhibitors, while 2'-hydroxy-4-methoxychalcone (B191450) and 4-methoxychalcone were noncompetitive. nih.gov
Further research suggests that the inhibition of GST by chalcones may be caused by the glutathione conjugate of the chalcone itself. nih.gov This indicates a mechanism-based inhibition where the enzyme's substrate, glutathione, reacts with the chalcone, and the resulting conjugate is the actual inhibitory species.
Table 2: Inhibition of Human Erythrocyte Glutathione S-Transferase by Chalcone Analogs
| Compound | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
|---|---|---|---|
| 4'-Hydroxychalcone | 7.76 - 41.93 µM (range for all tested) | Competitive | nih.gov |
| 4-Fluorochalcone | Competitive | nih.gov | |
| 2'-Hydroxy-4-methoxychalcone | Noncompetitive | nih.gov | |
| 4-Methoxychalcone | Not specified in abstract | Noncompetitive | nih.gov |
Alpha-Glucosidase Inhibition and Activator Effects
Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.govscielo.br Inhibition of this enzyme can slow glucose absorption, making it a target for managing type 2 diabetes. nih.govresearchgate.net
Chalcones and their derivatives are recognized as potent inhibitors of α-glucosidase. nih.govnih.gov For example, bavachalcone (B190645), a chalcone derivative, was found to be a significantly more potent inhibitor of α-glucosidase (IC₅₀ = 15.35 ± 0.57 μg/mL) than the standard drug acarbose (B1664774) (IC₅₀ = 2.77 ± 0.09 mg/mL). scielo.brscielo.br Kinetic analysis revealed that bavachalcone acts as a mixed competitive and non-competitive inhibitor. scielo.brscielo.br Molecular docking studies suggest its inhibitory action stems from the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. scielo.brscielo.br The structural simplicity and ease of synthesis make chalcones an attractive scaffold for developing new α-glucosidase inhibitors. nih.govresearchgate.net
Table 3: Comparative α-Glucosidase Inhibition
| Compound | IC₅₀ Value | Inhibition Type | Reference |
|---|---|---|---|
| Bavachalcone | 15.35 ± 0.57 µg/mL | Mixed competitive and non-competitive | scielo.brscielo.br |
| Acarbose (Reference) | 2.77 ± 0.09 mg/mL | Not specified in abstract | scielo.brscielo.br |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Phenylchalcone Derivatives
Influence of Chemical Substituents on Biological Potency and Selectivity
The biological profile of 4-phenylchalcone derivatives can be dramatically altered by the introduction, removal, or repositioning of various functional groups on their aromatic rings. These modifications influence the molecule's electronic, steric, and hydrophobic properties, which in turn dictate its interaction with biological targets.
The location of substituents on either the A-ring (derived from acetophenone) or the B-ring (derived from benzaldehyde) is a critical determinant of biological activity. For instance, in the development of chalcones as inhibitors of the p53-MDM2 protein-protein interaction, the substitution pattern on both rings is crucial. Studies have shown that a 3,4-dichlorobenzene A-ring is associated with a greater p53-MDM2 inhibitory effect than a 4-chlorobenzene A-ring. nih.gov While various substitutions are tolerated on the B-ring, the presence of a phenoxyacetic acid group on the B-ring is considered preferential for this specific activity. nih.gov
In the context of antioxidant activity, the placement of hydroxyl groups is paramount. One study systematically designed and synthesized (E)-3,4-dihydroxychalcones and their corresponding dimethoxy derivatives to explore the impact of placing the 3,4-dihydroxyl moiety on either the A-ring or the B-ring. The results indicated that chalcone (B49325) analogues with the 3,4-dihydroxyl groups positioned on the A-ring exhibited significant neuroprotective activity, acting through both direct reactive oxygen species (ROS) scavenging and indirect activation of the NRF2 antioxidant pathway.
Furthermore, when evaluating antitumor activity, the nature of the B-ring substituent can have a profound impact. In one study comparing α-conformationally restricted chalcones, derivatives featuring a 3,4,5-trimethoxyphenyl group on the B-ring were generally more favorable for antiproliferative activity than those with a 4-chlorophenyl group. nih.gov
The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a fundamental role in modulating the biological activity of this compound derivatives. The presence of EDGs such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, or EWGs like halogens (-Cl, -F) and nitro (-NO2) groups, alters the electron density distribution across the chalcone scaffold, affecting receptor binding and mechanism of action.
For example, the effectiveness of chalcones as insecticidal agents is enhanced by the presence of EWGs on ring A and either EWGs or EDGs on ring B. researchgate.net In the context of antibacterial activity, a quantitative structure-activity relationship (QSAR) analysis revealed that the size, polarizability, and electron-donating or -withdrawing nature of the molecule are key determinants of activity against various bacterial strains. nih.gov
Steric properties also exert significant influence. Bulky substituents can cause steric hindrance, which may either prevent the molecule from fitting into an enzyme's active site or, conversely, lock it into a more favorable binding conformation. researchgate.net The substitution of a 2'-hydroxyl group with a larger prenyloxy group on the A-ring of a chalcone analogue resulted in a reduction in antiproliferative activity. nih.gov This suggests that the size and spatial arrangement of substituents are as important as their electronic characteristics.
Halogenation is a common and effective strategy for enhancing the biological potency of chalcone derivatives. The introduction of halogen atoms like fluorine, chlorine, or bromine can improve properties such as membrane permeability and metabolic stability, potentially leading to increased bioavailability. researchgate.net Studies have shown that incorporating halogens on the benzene (B151609) ring is beneficial for anticandidal activity. researchgate.net For inhibitors of the p53-MDM2 interaction, the presence of a 3,4-dichlorobenzene A-ring leads to more potent activity compared to a mono-chloro substitution. nih.gov
Beyond halogenation, other structural modifications have yielded potent bioactive molecules. The incorporation of a sulfonamide moiety has been explored to create hybrid molecules with significant anticancer and antioxidant properties. rsc.org A series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides displayed notable anticancer effects against several human cancer cell lines. researchgate.net Similarly, introducing a thiophene (B33073) sulfonate group has led to the development of chalcone derivatives with excellent antibacterial and antiviral activities. rsc.orgresearchgate.net The addition of larger heterocyclic systems, such as a 4-phenylquinoline (B1297854) and benzohydrazide (B10538) group, has been shown to be significant for developing inhibitors of monoamine oxidase A (MAOA). nih.gov
Anticancer Activity of Substituted Chalcone Derivatives
| Compound | Substituent (Ring B) | Target Cell Line | Activity (IC50/EC50) | Reference |
|---|---|---|---|---|
| Compound 3k | 4-(dimethylamino)phenyl | HeLa (Cervical Cancer) | 1.08 µmol/L | rjpbr.com |
| Compound 2l | 3-NO2-Ph | Xanthomonas axonopodis pv. citri | 11.4 µg/mL | rsc.orgresearchgate.net |
| Compound 2e | 2-F-Ph | Tobacco Mosaic Virus (TMV) | 44.3 µg/mL | rsc.orgresearchgate.net |
| Compound 16 | 4-chlorophenyl (with thiochroman-4-one (B147511) moiety) | HCT116 (Colon Cancer) | 0.69 µM | nih.gov |
Correlation Between Molecular Structure and Enzyme Binding Affinity/Specificity
A key aspect of SAR studies is to understand how structural features of this compound derivatives correlate with their binding affinity and specificity for particular enzyme targets.
Tubulin Polymerization: Many chalcone derivatives exert their anticancer effects by inhibiting tubulin polymerization. nih.gov They often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. researchgate.netnih.gov The SAR for tubulin inhibitors is well-defined; for instance, the presence of a 3',4',5'-trimethoxy substitution pattern on the B-ring is a common feature of potent tubulin polymerization inhibitors, mimicking the trimethoxyphenyl ring of colchicine. nih.gov
p53-MDM2 Interaction: The tumor suppressor protein p53 is negatively regulated by the murine double minute 2 (MDM2) protein. nih.govrjpbr.com Disrupting the p53-MDM2 interaction is a promising strategy for cancer therapy. nih.gov Chalcones have been identified as potent inhibitors of this interaction. nih.govscilit.comresearchgate.net Molecular docking studies show that these compounds can fit into the hydrophobic pocket of MDM2, preventing p53 from binding. rjpbr.com SAR studies have revealed that specific halogenation patterns, such as 3,4-dichloro substitution on the A-ring, are favorable for high binding affinity. nih.gov Compound 3k, an (E)-3-(4-(dimethylamino)phenyl)-2-methyl-1-(3-(trifluoromethyl)phenyl) prop-2-en-1-one, was found to upregulate p53 expression by downregulating MDM2. rjpbr.com
Monoamine Oxidase (MAO): Chalcones have been investigated as inhibitors of MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism and implicated in neurological disorders. Many chalcone derivatives show selective and potent inhibition of MAO-B. nih.gov However, the introduction of heteroaryl rings into the chalcone scaffold can produce potent MAO-A inhibitors. nih.govnih.gov For a series of chalcone derivatives containing 4-phenylquinoline and benzohydrazide, molecular docking simulations indicated that these specific groups are of great significance for binding to and inhibiting MAOA. nih.gov
Relationship Between Structural Features and Photophysical Characteristics
The extended π-conjugated system of the this compound scaffold makes it an interesting chromophore and fluorophore. The relationship between its structural features and its photophysical properties, such as absorption and fluorescence, has been a subject of investigation.
A key principle governing the fluorescence of many chalcone derivatives is the "push-pull" effect, which describes an electronic arrangement involving an electron-donating group (the "push") and an electron-withdrawing group (the "pull") at opposite ends of a conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.
One study synthesized a series of chalcones with a strong electron-donating 4-dimethylamino group on the B-ring (the aldehyde-derived portion) and various substituents on the A-ring (the acetophenone-derived portion). nih.gov This push-pull architecture resulted in significant photophysical effects:
Bathochromic Shifts: The compounds exhibited absorption maxima at relatively long wavelengths (412–431 nm in DMSO). nih.gov
Large Stokes Shifts: A large difference between the maximum absorption and emission wavelengths (Stokes shift) was observed, ranging from 93 to 139 nm. nih.gov Large Stokes shifts are highly desirable for applications in fluorescence imaging as they minimize self-quenching and improve signal detection.
Solvatochromism: The emission wavelength is often dependent on the polarity of the solvent, a phenomenon known as solvatochromism, which is characteristic of molecules with a large change in dipole moment between the ground and excited states due to ICT.
Extending the central conjugated system by increasing the number of olefinic bonds has been shown to cause remarkable bathochromic (red) shifts in both absorption and fluorescence peaks, signifying enhanced ICT. rsc.org The presence of an additional electron-donating hydroxyl group can further amplify these shifts. rsc.org
Photophysical Properties of Push-Pull Chalcone Derivatives in DMSO
| Compound | Substituent (on A-ring) | λabs (nm) | λem (nm) | Stokes Shift (Δλ, nm) | Reference |
|---|---|---|---|---|---|
| 3a | 4-OCH3-Ph | 431 | 532 | 101 | nih.gov |
| 3b | 4-CH3-Ph | 425 | 526 | 101 | nih.gov |
| 3c | Ph | 422 | 523 | 101 | nih.gov |
| 3d | 4-F-Ph | 418 | 512 | 94 | nih.gov |
| 3e | 4-Cl-Ph | 419 | 512 | 93 | nih.gov |
| 3f | 2-Thienyl | 412 | 535 | 123 | nih.gov |
All compounds have a 4-(dimethylamino)phenyl group on the B-ring.
Computational and in Silico Approaches in 4 Phenylchalcone Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding how chalcones, acting as ligands, might interact with biological targets at a molecular level. For instance, studies have successfully used Autodock tools to explore the binding modes of various chalcone (B49325) derivatives with protein targets. nih.govnih.gov
Molecular docking simulations elucidate the specific binding pose of a ligand within the active site of a protein. This prediction includes identifying the key amino acid residues that stabilize the interaction through various non-covalent forces.
Research on chalcone derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain has shown that these compounds can successfully fit inside the active binding site. nih.gov Specific interactions, such as hydrogen bonds and hydrophobic interactions, are critical for stable binding. For example, in studies with EGFR, amino acids like MET769, LYS721, ALA719, and CYS773 have been identified as forming crucial hydrogen bonds and hydrophobic interactions with chalcone derivatives. dergipark.org.trunsoed.ac.id Similarly, when studying the estrogen receptor alpha (ERα), key interactions for chalcone derivatives were observed with residues such as Glu353, Arg394, and Leu346. mdpi.com These interactions are considered essential for the binding and potential inhibitory activity of the compounds. mdpi.com
| Chalcone Derivative Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Generic Chalcones | EGFR (PDB: 1M17) | MET769, CYS773 | Conventional Hydrogen Bond | dergipark.org.tr |
| Generic Chalcones | EGFR (PDB: 1M17) | ALA719, LYS721, LEU820 | π-Alkyl Interaction | dergipark.org.tr |
| ChalcEA Derivatives | Estrogen Receptor α (ERα) | Leu346, Glu353, Arg394 | Hydrogen Bond | mdpi.com |
| ChalcEA Derivatives | Estrogen Receptor α (ERα) | Ala350, Met421, Leu525 | CH-π Hydrophobic Interaction | mdpi.com |
| Hydroxy Chalcones | EGFR | Met769, Ala719, Thr766, Lys721 | Hydrogen Bonding | unsoed.ac.id |
Beyond predicting the binding pose, docking algorithms estimate the binding affinity, often expressed as a binding energy score (in kcal/mol). A lower (more negative) binding energy suggests a stronger and more stable interaction between the ligand and the protein. unsoed.ac.id The calculation of binding Gibbs free energy (ΔG) typically includes terms for electrostatic interactions, hydrogen bonding, and desolvation effects. nih.gov
In one study screening novel chalcone derivatives against the EGFR kinase domain, binding energies ranged from -6.10 to -9.25 kcal/mol. nih.govnih.gov For comparison, the known EGFR inhibitor Erlotinib has a calculated binding energy of approximately -7.0 to -8.43 kcal/mol. nih.govdergipark.org.tr Another study on chalcone derivatives targeting ERα reported binding energies as low as -12.33 kcal/mol. nih.gov
Following docking, molecular dynamics (MD) simulations are often employed to assess the conformational stability of the ligand-protein complex over time, ensuring the predicted interactions are maintained in a dynamic environment. researchgate.net The stability of a chalcone within the binding pocket is a key indicator of its potential as an effective inhibitor. researchgate.net
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Novel Designed Chalcones | EGFR Kinase Domain | -6.10 to -9.25 | nih.gov |
| HNS10 (ChalcEA Derivative) | Estrogen Receptor α (ERα) | -12.33 | nih.gov |
| Hydroxy Chalcone Derivatives | EGFR (PDB: 1M17) | -6.50 to -7.67 | unsoed.ac.id |
| Erlotinib (Reference Drug) | EGFR | -7.51 | unsoed.ac.id |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle is that the structure of a molecule dictates its activity.
QSAR models for chalcone derivatives have been developed to predict their activity for various therapeutic targets. These models are built using a set of known molecules (a training set) and then validated using a separate set of compounds (a test set). nih.gov The models rely on calculating molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topology, electronic properties, or geometry.
A study on 59 chalcone derivatives found that descriptors related to charge distribution (BCUT descriptors), as well as the energy of the Highest Occupied Molecular Orbital (HOMO), were crucial for modeling their antimitotic activity. nih.gov The resulting model showed good statistical quality, with a high squared correlation coefficient (R² = 0.965), indicating a strong correlation between the descriptors and the observed activity. nih.gov Another QSAR study on chalcones as anti-inflammatory agents identified the LUMO+1 and LUMO+2 energy levels as significant parameters. researchcommons.org
| Predicted Activity | Significant Descriptor Types | Model Quality (R²) | Reference |
|---|---|---|---|
| Antimitotic (G2/M Phase Inhibition) | BCUT (Charge), Autocorrelation, HOMO Descriptor | 0.965 | nih.gov |
| Anti-inflammatory (TNF-α Inhibition) | Bond Distance (r(C3-C5)), LUMO+1, LUMO+2 | 0.873 | researchcommons.org |
Quantitative Structure-Property Relationship (QSPR) Analysis for Physicochemical Properties
Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) analysis establishes a correlation between a compound's structure and its physicochemical properties. nih.gov Instead of biological activity, QSPR models predict properties like boiling point, water solubility, or the n-octanol-water partition coefficient (logP). mdpi.comnih.gov
The goal of QSPR is to predict the properties of new or untested compounds based solely on their molecular structure, which can be represented by various descriptors. nih.gov A simple yet powerful descriptor that has been used in QSPR studies is the number of atoms in a molecule. nih.gov QSPR models are valuable in early-stage drug development for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, Lipinski's Rule of Five, a well-known guideline for drug-likeness, is based on physicochemical properties that can be predicted using QSPR approaches. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) of molecules. mdpi.comusim.edu.my It has become a powerful tool for assessing the structural and spectral properties of organic compounds, including chalcones. mdpi.com DFT calculations can optimize a molecule's ground state geometry and provide insights into its reactivity. nih.gov
DFT has been used to characterize newly synthesized chalcones, calculate their vibrational frequencies (for comparison with experimental IR and Raman spectra), and analyze their molecular electrostatic potential (MEP) to identify reactive sites. mdpi.comresearchgate.net
Within DFT, a critical area of analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and tends to act as an electron donor (a nucleophile), while the LUMO is the innermost empty orbital and tends to act as an electron acceptor (an electrophile). libretexts.org
The energies of the HOMO and LUMO and the difference between them—the HOMO-LUMO energy gap (ΔE)—are fundamental to a molecule's stability and reactivity. nih.gov A small energy gap indicates that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For chalcone derivatives, DFT calculations are used to determine these values. For example, in a study of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the HOMO, LUMO, and energy gap were calculated using the B3LYP/6-311++G(d,p) method. epstem.netepstem.net Such calculations help in understanding the electronic transitions and chemical reactivity of the chalcone scaffold. researchgate.net
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | DFT/B3LYP/6-311++G(d,p) | -6.19 | -2.31 | 3.88 | epstem.net |
Calculation of Reactivity Descriptors (e.g., chemical potential, hardness, electrophilicity index)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to determine the global reactivity descriptors of chalcone derivatives. researchgate.net These descriptors offer a quantitative measure of a molecule's reactivity and stability. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
From HOMO and LUMO energies, several important reactivity indices can be calculated:
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. uchile.cl Harder molecules have a larger energy gap and are less reactive. researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. uchile.cl It is defined as ω = μ² / 2η. This index is crucial for predicting how the molecule will interact with biological nucleophiles. asrjetsjournal.org
These calculations help to understand the electronic structure of 4-Phenylchalcone and predict sites susceptible to nucleophilic or electrophilic attack, which is fundamental for designing derivatives with enhanced biological activity. researchgate.net
Table 1: Representative Global Reactivity Descriptors for a Chalcone Derivative (Calculated via DFT)
| Descriptor | Symbol | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.70 |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -3.15 |
| Energy Gap | ΔE | 2.55 |
| Chemical Potential | µ | -4.425 |
| Chemical Hardness | η | 1.275 |
| Electrophilicity Index | ω | 7.67 |
Note: Data is representative of chalcone derivatives as found in computational studies. researchgate.net Values are calculated using the formulas: µ = (E_HOMO + E_LUMO)/2, η = (E_LUMO - E_HOMO)/2, and ω = µ²/2η.
Exploration of Conformational Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound, with its rotatable single bonds, can exist in various spatial arrangements known as conformations. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's conformational energy landscape. nih.gov This landscape reveals the most stable, low-energy conformations (energy minima) and the energy barriers that separate them. nih.govfrontiersin.org
For chalcones, a key conformational feature is the orientation around the single bond connecting the carbonyl group and the α,β-unsaturated system. This gives rise to two primary planar conformers: s-trans and s-cis. Computational studies, through methods like potential energy surface (PES) scanning, are used to systematically rotate these bonds and calculate the energy of each resulting structure. This process identifies the most energetically favorable conformations. For many chalcone derivatives, the trans configuration is found to be the most stable. biointerfaceresearch.com Understanding the shape and relative energies of these conformers is crucial, as the specific conformation adopted by the molecule upon binding to a biological target often dictates its efficacy.
The energy landscape perspective helps to understand not just the static structure but also the dynamics of the molecule, as it describes the probability of the molecule sampling different shapes. nih.gov This dynamic nature can be essential for functions like accessing a binding site within a protein. nih.gov
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters for Lead Optimization
Various software platforms and web tools, such as SwissADME and OSIRIS, are used to calculate ADME parameters for compounds like this compound based on their chemical structure. rjptonline.orgrjptonline.org These tools predict several key physicochemical and pharmacokinetic properties:
Lipophilicity (log P): The octanol-water partition coefficient is a measure of a compound's solubility in lipids versus water. It influences absorption and distribution. rjptonline.org
Molecular Weight (MW): Affects diffusion and transport across biological membranes.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): These counts are critical for membrane permeability and target binding. rjptonline.org
Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms in a molecule and is a good predictor of passive drug transport across membranes.
Gastrointestinal (GI) Absorption: Prediction of whether a compound will be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: Predicts the likelihood of a compound crossing into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.
A widely used guideline for assessing "drug-likeness" is Lipinski's Rule of Five, which states that poor oral absorption is more likely when a compound violates more than one of the following rules: molecular weight ≤ 500 Da, log P ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. rjptonline.orgdergipark.org.tr In silico analysis of chalcone derivatives often shows compliance with these rules, suggesting they have favorable characteristics for development as oral drugs. rjptonline.orgdergipark.org.tr
Table 2: Representative In Silico ADME Prediction for a Chalcone Derivative
| Parameter | Description | Predicted Value/Status | Lipinski's Rule of Five |
| Molecular Weight | Mass of the molecule | < 500 Da | Pass (≤ 500) |
| Log P | Lipophilicity | < 5 | Pass (≤ 5) |
| H-Bond Donors | Number of OH and NH groups | < 5 | Pass (≤ 5) |
| H-Bond Acceptors | Number of O and N atoms | < 10 | Pass (≤ 10) |
| GI Absorption | Gastrointestinal Absorption | High | N/A |
| BBB Permeant | Blood-Brain Barrier Permeation | No | N/A |
| CYP Inhibitor | Cytochrome P450 Inhibition | Yes (e.g., for CYP2C9) | N/A |
| Bioavailability Score | Overall drug-likeness score | 0.55 | N/A |
Note: This table presents typical predicted values for a chalcone derivative based on computational models. rjptonline.orgdergipark.org.tr The data is for illustrative purposes.
Future Research Directions and Challenges in 4 Phenylchalcone Studies
Rational Design and Discovery of Novel Therapeutic Agents based on 4-Phenylchalcone Scaffold
The versatility of the this compound framework allows for extensive structural modifications to optimize its therapeutic potential. Rational design strategies are increasingly being employed to create novel derivatives with enhanced activities. These strategies often involve the use of computational tools and a deep understanding of structure-activity relationships (SAR).
One promising approach is the hybridization of the this compound moiety with other known pharmacophores. This can lead to hybrid molecules with dual or multi-target activities, potentially overcoming drug resistance and improving therapeutic specificity. For instance, the combination of the chalcone (B49325) scaffold with moieties like indole (B1671886), fibrates, or other heterocyclic systems has been explored to develop new agents with potent activities. nih.gov A notable example involves the synthesis of hybrids combining chalcones with a 4-aminoquinoline (B48711) moiety, which have demonstrated enhanced antimalarial activity against resistant strains of P. falciparum. nih.gov
Molecular modeling and dynamics simulations are also crucial in the rational design process. nih.gov These techniques allow for the prediction of how a this compound derivative will interact with its biological target at the molecular level, facilitating the design of more effective and selective compounds. nih.gov By analyzing the binding modes and energies, researchers can make informed decisions about which functional groups to modify or introduce to improve the desired biological activity.
In-Depth Elucidation of Underexplored Molecular Targets and Signaling Pathways
While the effects of 4-phenylchalcones on well-known targets like tubulin and various kinases are documented, a vast landscape of underexplored molecular targets and signaling pathways remains to be charted. nih.govresearchgate.net Identifying these novel targets is critical for understanding the full therapeutic potential of this compound derivatives and for developing new treatments for a wider range of diseases.
Recent studies have begun to shed light on some of these less-explored targets. For example, certain chalcone derivatives have been identified as inhibitors of P-glycoprotein (P-gp) and the NorA efflux pump, which are major contributors to multidrug resistance in cancer and bacterial infections, respectively. nih.gov The inhibition of these efflux pumps represents a significant strategy for overcoming resistance to existing chemotherapeutic agents and antibiotics. nih.gov
Another area of growing interest is the interaction of 4-phenylchalcones with secreted phospholipases A2 (sPLA2), enzymes that play a key role in the inflammatory process. nih.gov Synthetic chalcones that can inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) have also been identified, indicating their potential as dual inhibitors for treating inflammatory diseases. nih.gov
Furthermore, the PI3K/AKT/Nrf2-Keap1 signaling pathway has been identified as a target for some chalcone derivatives, highlighting their potential in mitigating oxidative stress-related conditions like acute lung injury. nih.gov The exploration of how 4-phenylchalcones modulate complex signaling networks, such as the Notch signaling pathway, also presents a promising avenue for future research, particularly in the context of cancer therapy. researchgate.net
Strategies for Enhancing Specificity and Potency of this compound Derivatives
A significant challenge in the development of this compound-based therapeutics is achieving high specificity and potency for the intended molecular target while minimizing off-target effects. Several strategies are being pursued to address this.
Structural modifications of the chalcone core are a primary method for enhancing specificity and potency. This can involve the introduction of various substituents on the phenyl rings, the replacement of phenyl rings with heterocyclic systems, or the alteration of the α,β-unsaturated ketone linker. nih.gov For example, the substitution pattern on the phenyl rings has been shown to significantly influence the inhibitory activity against enzymes like cholinesterases. nih.gov The presence of electron-donating groups can enhance potency, while the introduction of heterocyclic rings like furan (B31954) or thiophene (B33073) can modulate activity. nih.gov
Another effective strategy is the creation of "bis" derivatives, where two chalcone units are linked together. This approach has been shown to result in potent inhibitors of certain enzymes. nih.gov The length and nature of the linker used to connect the two chalcone moieties are critical for optimizing activity.
The following table summarizes some structural modification strategies and their impact on the activity of this compound derivatives:
| Modification Strategy | Example | Impact on Activity | Reference(s) |
| Substitution on Phenyl Rings | Introduction of electron-donating groups | Enhanced inhibitory potency against certain enzymes. | nih.gov |
| Replacement of Phenyl Rings | Use of heterocyclic rings like furan and thiophene | Modulation of inhibitory activities. | nih.gov |
| Creation of "Bis" Derivatives | Linking two chalcone units | Potent inhibition of specific enzymes. | nih.gov |
| Hybridization with Pharmacophores | Combination with a 4-aminoquinoline moiety | Enhanced antimalarial activity. | nih.gov |
Development of Innovative and Sustainable Synthetic Methodologies for Industrial Applications
The traditional Claisen-Schmidt condensation reaction used for synthesizing chalcones often relies on harsh conditions and hazardous solvents, making it less than ideal for large-scale industrial production. scitepress.org Consequently, there is a growing need for innovative and sustainable synthetic methodologies that are not only environmentally friendly but also economically viable.
Green chemistry approaches are at the forefront of this effort. These methods aim to reduce or eliminate the use and generation of hazardous substances. propulsiontechjournal.com One such approach is the use of solar radiation as a clean energy source for chalcone synthesis. researchgate.net This method, combined with the use of non-toxic catalysts, offers a greener alternative to conventional heating. researchgate.net
Solvent-free synthesis, or "grinding," is another promising green technique. scitepress.orgrasayanjournal.co.in This method involves the physical grinding of reactants in the absence of a solvent, which significantly reduces waste and simplifies the purification process. scitepress.org Researchers have successfully synthesized chalcones by grinding an appropriate acetophenone (B1666503) and benzaldehyde (B42025) with a solid base catalyst. scitepress.orgrasayanjournal.co.in
The use of environmentally benign catalysts and solvent systems is also a key aspect of sustainable chalcone synthesis. This includes the use of solid catalysts like zeolite, which can be easily recovered and reused, and ionic liquids, which can act as both the catalyst and the reaction medium. nih.gov Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times and improve yields. nih.gov
The table below highlights some innovative and sustainable methods for this compound synthesis:
| Synthetic Method | Key Features | Advantages | Reference(s) |
| Solar-Assisted Synthesis | Utilizes concentrated solar radiation as an energy source. | Environmentally friendly, reduces reliance on fossil fuels. | researchgate.net |
| Grinding (Solvent-Free) | Reactants are ground together without a solvent. | Reduces waste, simplifies purification, environmentally friendly. | scitepress.orgpropulsiontechjournal.comrasayanjournal.co.in |
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Faster reaction times, improved yields, energy efficient. | nih.gov |
| Use of Green Catalysts/Solvents | Employs catalysts like zeolite and ionic liquids. | Reusable catalysts, reduced use of volatile organic solvents. | nih.gov |
| Mechanochemical Methods | Ball milling and endless-screw systems. | Scalable for industrial applications, solvent-free. | rsc.org |
Q & A
Q. What integrative approaches link this compound’s multi-omics data to mechanistic insights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
